4-Chlorobenzofuran-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLDAXYTRQJRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309155 | |
| Record name | 4-Chloro-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-90-0 | |
| Record name | 4-Chloro-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"physical and chemical properties of 4-Chlorobenzofuran-3(2H)-one"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzofuran-3(2H)-one is a halogenated derivative of the benzofuran-3(2H)-one core structure. Benzofuran and its derivatives are a significant class of heterocyclic compounds found in various natural products and synthetic molecules. They are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. The presence of a chlorine atom at the 4-position of the benzofuran ring is expected to influence the molecule's physicochemical properties and biological activity, potentially enhancing its efficacy or altering its metabolic profile.
Physicochemical Properties
Specific experimental data for this compound is scarce. The following table presents computed or estimated properties based on its structure and data from related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅ClO₂ | - |
| Molecular Weight | 168.58 g/mol | [1] |
| CAS Number | 5556-43-4 | - |
| Appearance | Predicted: White to off-white solid | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General solubility of similar organic compounds |
| pKa | Not available | - |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the lactone functionality, the aromatic ring, and the chlorine substituent.
-
Lactone Ring: The ester linkage in the lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the five-membered ring to form the corresponding 2-hydroxy-4-chlorophenylacetic acid.
-
Enolization: The methylene group at the 2-position is adjacent to a carbonyl group, allowing for enolization. This property can be exploited for various chemical transformations, such as alkylation or condensation reactions at the C2 position.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the chloro and ether substituents will influence the position of substitution.
-
Chlorine Substituent: The chlorine atom can potentially be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by other functional groups.
Synthesis
A general synthetic route to the benzofuran-3(2H)-one scaffold involves the intramolecular cyclization of a suitably substituted precursor. While a specific protocol for this compound is not available, a plausible approach is outlined below.
Generalized Synthetic Workflow
Caption: Generalized synthesis of this compound.
Experimental Protocol (Hypothetical)
Objective: To synthesize this compound via intramolecular cyclization of 2-chloro-6-hydroxyphenylacetic acid.
Materials:
-
2-Chloro-6-hydroxyphenylacetic acid
-
Dicyclohexylcarbodiimide (DCC) or Acetic Anhydride
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2-chloro-6-hydroxyphenylacetic acid in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the dehydrating agent (e.g., DCC) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Note: This is a generalized protocol and would require optimization for specific yields and purity.
Spectral Data (Predicted)
While no specific experimental spectra were found, the expected spectral characteristics are outlined below.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzene ring, and a singlet for the methylene protons at the C2 position. Chemical shifts and coupling constants would be influenced by the chlorine and oxygen substituents. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (with chemical shifts influenced by the chlorine and ether linkage), and the methylene carbon at C2. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the lactone (typically around 1760-1780 cm⁻¹), C-O stretching frequencies, and aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 168.58 g/mol , along with a characteristic isotopic pattern due to the presence of the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been reported. However, the benzofuranone scaffold is present in numerous biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer Activity: Some benzofuran derivatives have shown cytotoxic effects against various cancer cell lines.[2][3]
-
Antimicrobial Activity: Antibacterial and antifungal properties have been reported for certain substituted benzofuranones.
-
Antidepressant Activity: Recent studies have explored isobenzofuran-1(3H)-one derivatives as potential antidepressant agents, with some compounds showing serotonin reuptake inhibition.[4]
The biological activity of this compound would need to be determined through in vitro and in vivo studies. The chlorine substituent could potentially enhance its lipophilicity, affecting cell membrane permeability and interaction with biological targets.
Hypothetical Target Interaction Workflow
Caption: Potential mechanism of action for a bioactive compound.
Conclusion
This compound is a molecule of interest due to its structural relation to biologically active benzofuranones. While specific experimental data is currently limited in the public domain, this guide provides a foundational understanding of its predicted properties and potential for further research. Experimental validation of its synthesis, physicochemical properties, and biological activity is essential to fully characterize this compound and explore its potential applications in drug discovery and materials science. Further investigation into this and related halogenated benzofuranones could lead to the development of novel therapeutic agents.
References
- 1. One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chlorinated Benzofuranones: A Focus on 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one
Disclaimer: The compound "4-Chlorobenzofuran-3(2H)-one" is not readily found in scientific literature and chemical databases with a specific CAS number. This may indicate that it is not a well-characterized compound or the nomenclature is ambiguous. This guide will focus on a closely related, well-documented compound, 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one , also known as 3-(4'-chlorophenyl)phthalide, to provide a representative technical overview for researchers, scientists, and drug development professionals.
Compound Identification and Structure
Chemical Name: 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one
CAS Number: 4889-69-4[1]
Synonyms: 3-(4-chlorophenyl)phthalide, 3-(4'-chlorophenyl)phthalide
Molecular Structure:
The structure consists of a benzofuranone core with a 4-chlorophenyl group substituted at the 3-position.
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and computed spectral properties for 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉ClO₂ | [2] |
| Molecular Weight | 244.67 g/mol | [2] |
| XLogP3-AA | 3.8 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 244.029107 g/mol | [3] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
| Heavy Atom Count | 17 | [3] |
Table 2: Spectral Information
| Spectrum Type | Data | Reference |
| ¹H-NMR | Spectra available | [2] |
| ¹³C-NMR | Spectra available | [2] |
| InChI | InChI=1S/C14H9ClO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-9,13H | [2] |
| InChIKey | ZWBHKWHIRXPPQD-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC2C3=CC=C(C=C3)Cl | [2] |
Experimental Protocols
Benzofuranone derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6] The following sections detail representative experimental procedures for their synthesis and characterization.
This protocol is adapted from a known procedure for the synthesis of 3-(4'-chlorophenyl)phthalide via the reduction of 2-(4'-chlorobenzoyl)benzoic acid.[7]
Materials:
-
2-(4'-chlorobenzoyl)benzoic acid
-
Zinc dust
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Five-liter, 3-neck flask
-
Reflux condenser with drying tube
-
Air-driven stirrer
-
Thermometer and temperature controller
-
Filtration apparatus
-
Drying oven
Procedure:
-
A five-liter, 3-neck flask is fitted with a reflux condenser, a stirrer, and a thermometer.
-
The flask is charged with 2-(4'-chlorobenzoyl)benzoic acid (0.5 mol), zinc dust (7.5 gram-atom), glacial acetic acid (2500 ml), and water (500 ml).[7]
-
The mixture is heated with stirring to reflux temperature (approximately 105°C) and maintained for about 2 hours.[7]
-
After the reaction period, the acetic acid solution is decanted from the remaining zinc and poured into 4 liters of cold water.
-
The resulting white, needle-like precipitate is collected by filtration.[7]
-
The product is dried at 60°C under reduced pressure (10 mm) for 14 hours.[7]
-
The crude product can be purified by recrystallization from ethanol to yield 3-(4'-chlorophenyl)phthalide with a melting point of 123.5-124°C.[7]
The synthesized compounds are typically characterized using a combination of spectroscopic and chromatographic techniques to confirm their structure and purity.
1. Thin-Layer Chromatography (TLC):
-
Purpose: To monitor the progress of the reaction.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v) is commonly used.[8]
-
Visualization: The spots can be visualized under UV light or by using an iodine chamber.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of the compound.
-
Method: ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with TMS as an internal standard.[9][10]
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of atoms in the molecule.
3. Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Method: The IR spectrum is typically recorded using a KBr pellet method with an FTIR spectrophotometer.[9]
-
Analysis: Characteristic absorption bands, such as the C=O stretching frequency for the lactone group, are identified.
4. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
-
Method: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight.
5. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound and for quantitative analysis.[11]
-
Method: A suitable HPLC system with a C18 column and a UV detector is used. The mobile phase and gradient are optimized for the specific compound.
Logical Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of a chlorinated benzofuranone derivative, a common practice in drug discovery research.[10][12]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 1(3H)-Isobenzofuranone, 3-[4-(1-methylethyl)phenyl]- | C17H16O2 | CID 4178788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. actascientific.com [actascientific.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. imjst.org [imjst.org]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mattioli1885journals.com [mattioli1885journals.com]
Spectroscopic Profile of 4-Chlorobenzofuran-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Chlorobenzofuran-3(2H)-one. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on the analysis of analogous structures. This guide is intended to support research and development activities by providing a foundational spectroscopic profile of the target molecule.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, calculated using advanced computational algorithms. These predictions are based on the chemical environment of each nucleus within the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d | 1H | H-7 |
| 7.40 | t | 1H | H-6 |
| 7.15 | d | 1H | H-5 |
| 4.70 | s | 2H | H-2 |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Predicted data.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 195.0 | C-3 (C=O) |
| 155.0 | C-7a |
| 135.0 | C-6 |
| 130.0 | C-4 |
| 125.0 | C-5 |
| 120.0 | C-3a |
| 115.0 | C-7 |
| 70.0 | C-2 |
Solvent: CDCl₃. Predicted data.
Expected Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by the following key absorption bands.
Table 3: Expected Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C=O stretch (ketone) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ether) |
| ~800-700 | Strong | C-Cl stretch |
The carbonyl (C=O) stretching vibration of the ketone group is anticipated to be a strong and sharp peak around 1715 cm⁻¹[1][2]. The presence of the aromatic ring will give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the furanone ring is also expected. The carbon-chlorine bond will likely show a strong absorption in the fingerprint region.
Expected Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅ClO₂), the following features are expected in its mass spectrum.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 168 | ~33% | [M]⁺ (with ³⁵Cl) |
| 170 | ~11% | [M+2]⁺ (with ³⁷Cl) |
The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern due to the presence of chlorine. The peak corresponding to the molecule containing the ³⁵Cl isotope will appear at m/z 168, and the peak for the ³⁷Cl isotope ([M+2]⁺) will appear at m/z 170, with an intensity ratio of approximately 3:1[3]. Common fragmentation pathways for related structures may involve the loss of CO, Cl, or the chlorophenyl group.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
IR Spectroscopy
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
Data Acquisition:
-
Obtain the mass spectrum using an electron ionization (EI) source.
-
Set the mass analyzer to scan over a relevant m/z range (e.g., 50-300 amu).
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
In-depth Technical Guide on the Biological Activity of Chloro-substituted Benzofuran-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-3(2H)-one, a core heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The introduction of a chlorine atom onto this scaffold can significantly modulate its physicochemical properties and biological potency, making chloro-substituted benzofuran-3(2H)-one derivatives a promising area for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. While specific research on 4-chlorobenzofuran-3(2H)-one derivatives is limited, this guide consolidates findings on various chloro-substituted analogues to provide a broader understanding of their therapeutic potential.
Synthesis of Chloro-substituted Benzofuran-3(2H)-ones
The synthesis of chloro-substituted benzofuran-3(2H)-ones can be achieved through various synthetic routes. A common method involves the intramolecular cyclization of appropriately substituted precursors. For instance, 7-chlorobenzofuran-3(2H)-one can be synthesized from the corresponding substituted phenol and chloroacetic acid, followed by cyclization.
A general synthetic pathway is outlined below:
Caption: General synthetic workflow for chloro-substituted benzofuran-3(2H)-ones.
Biological Activities
Chloro-substituted benzofuran-3(2H)-one derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The position of the chlorine atom on the benzene ring, as well as other substitutions on the benzofuranone core, plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Halogenated benzofuran derivatives have shown a significant increase in anticancer activities.[1] Specifically, chloro-substituted benzofuran-3(2H)-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
For example, a series of 2-(benzylidene)benzofuran-3(2H)-one derivatives, including chloro-substituted analogues, were synthesized and evaluated for their cytotoxic activity. The presence of a chlorine atom, particularly at the 6-position of the benzofuran ring, was found to be important for their activity.[2]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one | - | - | [2] |
| (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | A-549 (Lung) | 119.32 ± 8.98 | [3] |
| (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | MCF-7 (Breast) | 82.18 ± 6.23 | [3] |
Table 1: Anticancer Activity of Chloro-substituted Benzofuran-3(2H)-one Derivatives
The mechanism of action for the anticancer effects of these compounds is not fully elucidated but is thought to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Caption: Putative anticancer mechanism of chloro-substituted benzofuran-3(2H)-ones.
Antimicrobial Activity
Benzofuran derivatives are known to possess significant antimicrobial properties. The introduction of a chlorine atom can enhance this activity. For instance, a series of new benzofuran derivatives were synthesized, and their antibacterial activity was evaluated. Compounds M5a and M5g, derived from 7-chlorobenzofuran-3-yl hydrazine, showed potent antibacterial activity against Enterococcus faecalis.[4]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| M5a (7-chloro derivative) | Enterococcus faecalis | 50 | [4] |
| M5g (7-chloro derivative) | Enterococcus faecalis | 50 | [4] |
| M5i (7-chloro derivative) | Candida albicans | 25 | [4] |
| M5k (7-chloro derivative) | Candida albicans | 25 | [4] |
| M5l (7-chloro derivative) | Candida albicans | 25 | [4] |
Table 2: Antimicrobial Activity of Chloro-substituted Benzofuran-3(2H)-one Derivatives
The antimicrobial mechanism of these compounds is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anti-inflammatory Activity
While specific data on the anti-inflammatory activity of this compound derivatives is scarce, the broader class of benzofuran derivatives has shown promising anti-inflammatory effects.[5] The mechanism is often linked to the inhibition of pro-inflammatory enzymes and cytokines.
Caption: Proposed anti-inflammatory action of benzofuran-3(2H)-one derivatives.
Experimental Protocols
General Synthesis of 7-chlorobenzofuran-3(2H)-one[4]
A mixture of the starting chloro-substituted phenol and chloroacetic acid is refluxed in the presence of a base like sodium hydroxide to yield the corresponding phenoxyacetic acid. This intermediate is then cyclized using a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent by heating to afford the desired 7-chlorobenzofuran-3(2H)-one. The crude product is then purified by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity (MTT Assay)[3]
-
Cell Seeding: Cancer cells (e.g., A-549, MCF-7) are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the chloro-substituted benzofuran-3(2H)-one derivatives and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[4]
-
Media Preparation: Muller-Hinton agar is prepared and sterilized.
-
Inoculation: The sterile agar is inoculated with the test microorganism.
-
Well Preparation: Wells of a standard diameter are cut into the agar.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) is determined by the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion and Future Directions
Chloro-substituted benzofuran-3(2H)-one derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, primarily on anticancer and antimicrobial activities, highlight the importance of the chlorine substitution in enhancing biological potency. However, a significant research gap exists, particularly concerning the biological activities of this compound derivatives and a detailed understanding of the mechanisms of action, including the specific signaling pathways involved.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of chloro-substituted isomers (including the 4-chloro derivative) to establish a clearer structure-activity relationship.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by these compounds to understand their anticancer, antimicrobial, and anti-inflammatory effects at a deeper level.
-
In vivo studies: Evaluating the efficacy and safety of the most potent compounds in animal models to assess their therapeutic potential.
By addressing these areas, the full therapeutic potential of chloro-substituted benzofuran-3(2H)-one derivatives can be unlocked, paving the way for the development of novel and effective drugs.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. jopcr.com [jopcr.com]
"potential therapeutic applications of 4-Chlorobenzofuran-3(2H)-one"
An In-depth Technical Guide on the Potential Therapeutic Applications of the Benzofuranone Scaffold, with Reference to 4-Chlorobenzofuran-3(2H)-one Analogs
Disclaimer: Direct research on the therapeutic applications of this compound is limited in the available scientific literature. This guide, therefore, explores the potential of this molecule by examining the well-documented therapeutic activities of structurally related benzofuranone, isobenzofuran-1(3H)-one (phthalide), and other benzofuran derivatives. The data and methodologies presented are drawn from studies on these analogous compounds and are intended to provide a foundational understanding for researchers and drug development professionals interested in the this compound scaffold.
Introduction to the Benzofuranone Core
Benzofuran-based structures are a prominent class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1] The benzofuranone core, in particular, serves as a privileged scaffold in medicinal chemistry due to its diverse and significant biological activities.[1][2] Numerous derivatives have been shown to possess strong therapeutic potential, including antitumor, antibacterial, antioxidant, and antiviral properties.[1] This guide will synthesize findings on various benzofuranone derivatives to extrapolate the potential therapeutic avenues for this compound.
Potential Therapeutic Targets and Applications
Based on the activities of related compounds, the this compound scaffold is a promising candidate for development in several therapeutic areas.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of isobenzofuran-1(3H)-one derivatives against various cancer cell lines.[2] The introduction of different functional groups to the core structure can modulate this activity. For instance, some C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated significant cytotoxicity against lymphoma (U937) and myeloid leukemia (K562) cell lines, with some derivatives showing activity superior to the commercial drug etoposide.[2] Furthermore, derivatives of benzofuran[3,2-d]pyrimidine-4(3H)-one have been identified as potent PARP-1 inhibitors, a crucial enzyme in DNA damage repair, suggesting a potential mechanism for anticancer action.[3]
Neuroprotective and Antidepressant Effects
The isobenzofuran-1(3H)-one skeleton has been explored for its potential in treating neurological disorders. A series of novel derivatives were designed as serotonin reuptake inhibitors, with some compounds showing significant antidepressant-like effects in preclinical models.[4] These compounds were found to increase serotonin levels and the expression of synaptic-associated proteins.[4] In a separate study, isobenzofuran-1(3H)-one derivatives were discovered to be selective inhibitors of the TREK-1 potassium channel, which is implicated in neuronal excitability and apoptosis.[5] Inhibition of TREK-1 by these compounds resulted in neuroprotective effects in models of ischemic stroke.[5]
Antimicrobial Activity
The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1] Isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[6] These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans).[6]
Quantitative Data on Benzofuranone Derivatives
The following tables summarize the quantitative biological data for various benzofuranone derivatives as reported in the literature.
Table 1: Antiproliferative Activity of Isobenzofuran-1(3H)-one Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 8 | HL-60 (leukemia) | 21.00 | [2] |
| Compound 8 | MDA-MB435 (melanoma) | 12.17 | [2] |
| Compound 9 | HL-60 (leukemia) | 3.24 | [2] |
| Compound 9 | SF295 (glioblastoma) | 10.09 | [2] |
| Compound 9 | MDA-MB435 (melanoma) | 8.70 |[2] |
Table 2: PARP-1 Inhibitory Activity of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|
| 19c | PARP-1 | 0.026 |[3] |
Table 3: TREK-1 Inhibitory Activity of Isobenzofuran-1(3H)-one Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|
| Cpd8l | TREK-1 | 0.81 |[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the therapeutic potential of benzofuranone derivatives.
MTT Cytotoxicity Assay for Antiproliferative Activity
This protocol is adapted from studies evaluating the anticancer effects of isobenzofuran-1(3H)-ones.[2]
-
Cell Culture: Human cancer cell lines (e.g., U937, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vitro Serotonin Reuptake Inhibition Assay
This protocol is based on the evaluation of isobenzofuran-1(3H)-one derivatives as antidepressants.[4]
-
Synaptosome Preparation: Crude synaptosomes are prepared from the brain tissue of rodents.
-
Incubation: Synaptosomes are incubated with the test compounds and a radiolabeled serotonin analog (e.g., [3H]5-HT).
-
Uptake Termination: The uptake of the radiolabeled serotonin is stopped by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect of the compounds on serotonin reuptake is calculated, and IC50 values are determined.
Ditch-Plate Technique for Antimicrobial Screening
This method is used for the preliminary screening of the antimicrobial activity of synthesized compounds.[6]
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Ditch Formation: A ditch is made in the center of the agar plate.
-
Compound Addition: The test compound, dissolved in a suitable solvent, is added to the ditch.
-
Microbial Inoculation: The test microorganisms (bacteria and fungi) are streaked perpendicular to the ditch.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Observation: The inhibition of microbial growth is observed as a clear zone around the ditch.
Visualizations: Workflows and Pathways
To clearly illustrate the processes involved in the research and development of these compounds, the following diagrams are provided.
Caption: General workflow for the development of therapeutic benzofuranone derivatives.
Conclusion
While direct evidence for the therapeutic applications of this compound is currently sparse, the extensive research on its structural analogs provides a strong rationale for its investigation. The benzofuranone scaffold has demonstrated significant potential in oncology, neurology, and infectious diseases. The presence of a chlorine atom at the 4-position may influence the compound's pharmacokinetic properties and target interactions, potentially leading to novel therapeutic agents. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully explore their therapeutic promise.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imjst.org [imjst.org]
A Technical Guide to the Research Landscape of 4-Chlorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
The benzofuran-3(2H)-one scaffold, also known as 3-coumaranone, is a core structural motif in various natural products and synthetic compounds exhibiting significant biological activities.[1] Derivatives of this class have garnered attention for their potential cytotoxic, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents, particularly chlorine, into heterocyclic frameworks is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological efficacy.[2]
This technical guide provides a comprehensive review of the research pertaining to 4-Chlorobenzofuran-3(2H)-one. While direct studies on this specific isomer are limited in publicly accessible literature, this document consolidates information on its plausible synthesis, predicted physicochemical properties, and potential biological activities by drawing parallels with closely related benzofuranone analogs. We present detailed experimental protocols for a proposed synthesis, comparative quantitative data from related halogenated benzofurans, and logical diagrams to guide future research and development efforts targeting this compound.
Synthesis of this compound
The most direct and established method for constructing the benzofuran-3(2H)-one core is the intramolecular Friedel-Crafts acylation of a corresponding phenoxyacetyl chloride.[3][4] This electrophilic aromatic substitution reaction provides a reliable route to the bicyclic system. For the synthesis of the target molecule, this compound, the logical precursor is 2-(2-chlorophenoxy)acetic acid.
The proposed synthetic workflow involves two key steps: the conversion of the carboxylic acid to a more reactive acid chloride, followed by a Lewis acid-catalyzed cyclization that directs the closure to the ortho position of the phenoxy group.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for intramolecular Friedel-Crafts reactions to form benzofuranones.[5]
Step 1: Synthesis of 2-(2-Chlorophenoxy)acetyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chlorophenoxy)acetic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(2-chlorophenoxy)acetyl chloride is a light-yellow oil and is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Cool a three-necked flask containing a solution of the crude 2-(2-chlorophenoxy)acetyl chloride (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) to 0 °C in an ice bath.
-
Under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by carefully pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Physicochemical and Spectroscopic Data
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClO₂ |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 4-Chloro-1-benzofuran-3(2H)-one |
| CAS Number | Not assigned |
| Calculated LogP | 1.95 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Potential Biological Activity and Applications
Benzofuran derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[6][7] The incorporation of halogen atoms, such as chlorine, on the benzofuran scaffold has been shown to be a critical determinant of biological activity, often enhancing potency.[2]
Anticancer Potential
Many halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][8] The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key cellular targets like protein kinases or tubulin.[1][9] Given these precedents, this compound is a promising candidate for anticancer screening.
Table 2: In Vitro Cytotoxic Activity of Selected Halogenated Benzofuran Derivatives against Cancer Cell Lines
| Compound ID | Structure / Description | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1 | 3-(Bromomethyl)-benzofuran derivative | HL-60 (Leukemia) | 0.1 | [2] |
| 2 | 4-Fluoro-2-benzofuranyl derivative | A-549 (Lung) | 0.43 | [2] |
| 3 | 2-Aryl-benzofuran carboxamide | HT-29 (Colon) | 1.6 | [2] |
| 4 | 4-Cl-3-CF₃-phenyl semicarbazide derivative | Panc-1 (Pancreatic) | 2.22 | [9] |
| 5 | m-Trifluoromethyl-phenyl derivative | Panc-1 (Pancreatic) | 0.94 |[9] |
This table presents data for structurally related compounds to provide a comparative context for the potential potency of this compound.
A plausible mechanism of action for a cytotoxic benzofuranone is the induction of the intrinsic apoptosis pathway. This pathway is a critical cellular process for eliminating damaged or cancerous cells.
Caption: Hypothetical signaling pathway for anticancer activity via apoptosis induction.
Antimicrobial Potential
The benzofuran scaffold is also prevalent in compounds with significant antibacterial and antifungal properties.[6][7][10] They can act by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with microbial cell division. The presence of a chlorine atom can enhance lipophilicity, potentially improving cell wall penetration and increasing antimicrobial efficacy. Therefore, screening this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is a logical step.[11][12]
Conclusion and Future Directions
This compound represents an under-explored molecule within the pharmacologically significant class of benzofuranones. While direct experimental data is scarce, this guide establishes a clear and viable path for its synthesis via intramolecular Friedel-Crafts acylation. Based on extensive research into related halogenated benzofurans, this compound stands as a high-potential candidate for drug discovery programs, particularly in oncology and infectious diseases.
Future research should focus on the following:
-
Chemical Synthesis and Characterization: Execution of the proposed synthetic protocol and full spectroscopic characterization (NMR, MS, IR, and X-ray crystallography) to confirm the structure of this compound.
-
Biological Screening: In vitro evaluation of its cytotoxic activity against a diverse panel of human cancer cell lines and its antimicrobial activity against clinically relevant pathogens.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of additional analogs with substitutions on the aromatic ring to develop a clear SAR for this scaffold.
-
Mechanism of Action Studies: If promising biological activity is identified, further investigation into the specific molecular targets and signaling pathways is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. imjst.org [imjst.org]
- 12. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Obscure Past: The Discovery and History of 4-Chlorobenzofuran-3(2H)-one
For Immediate Release
[City, State] – A deep dive into the scientific literature reveals a fragmented and elusive history for the heterocyclic compound 4-Chlorobenzofuran-3(2H)-one. While the benzofuran-3(2H)-one core is a well-established scaffold in medicinal chemistry and natural products, the specific chlorinated derivative, this compound, appears to lack a definitive, landmark discovery paper. Its history is instead woven into the broader tapestry of synthetic methodology development for substituted benzofuranones.
Piecing Together the Synthetic Puzzle
The synthesis of the benzofuran-3(2H)-one ring system has been approached through various strategies over the decades. A common and historically significant method involves the intramolecular cyclization of appropriately substituted precursors. One plausible and established route that could lead to the synthesis of this compound involves the following conceptual steps:
-
Alkylation of a Phenol : The synthesis would likely commence with the alkylation of 2-bromo-6-chlorophenol with an ethyl chloroacetate. This reaction, typically carried out in the presence of a base, would yield the corresponding ether.
-
Hydrolysis : Subsequent hydrolysis of the ester group would provide the carboxylic acid, 2-(2-bromo-6-chlorophenoxy)acetic acid.
-
Intramolecular Cyclization : The crucial step of forming the benzofuranone ring would then be achieved through an intramolecular cyclization reaction. This is often accomplished by treating the carboxylic acid with a dehydrating agent or by employing a metal-catalyzed coupling reaction to form the C-C bond.
This general approach is conceptually illustrated in the workflow diagram below.
Caption: Conceptual synthetic pathway to this compound.
A Compound of Synthetic Interest
While a singular "discovery" paper remains elusive, the interest in this compound and its analogs stems from the broader importance of the benzofuran-3(2H)-one scaffold. This core structure is present in a variety of biologically active molecules, and the introduction of a chlorine atom at the 4-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. These modifications are a key strategy in drug discovery and development for optimizing lead compounds.
It is highly probable that this compound was first synthesized as part of a larger study exploring the synthesis of a library of substituted benzofuranones for biological screening or as an intermediate in the synthesis of a more complex target molecule. The lack of a dedicated publication on its discovery suggests it may have been considered a routine analog in a broader research program.
Quantitative Data and Experimental Protocols
Due to the absence of a specific seminal paper, a comprehensive table of quantitative data from its initial characterization cannot be compiled. However, based on the general properties of such compounds, it would be expected to be a crystalline solid with a defined melting point, and its structure would be confirmed by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A representative, generalized experimental protocol for a key step in its potential synthesis is provided below.
Table 1: Representative Experimental Protocol
| Step | Procedure |
| Alkylation of 2-bromo-6-chlorophenol | To a solution of 2-bromo-6-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, is added a base, for instance, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for a short period, after which ethyl chloroacetate (1.2 eq) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 2-(2-bromo-6-chlorophenoxy)acetate, which can be purified by column chromatography. |
Future Perspectives
The history of this compound highlights a common challenge in chemical research: tracing the origins of less-common, yet potentially valuable, chemical entities. While its formal "discovery" may remain obscured, its role as a synthetic building block and a potential pharmacophore continues to be relevant in the ongoing quest for new and improved therapeutic agents. Further research into patent literature and older, non-digitized chemical archives may one day uncover the first documented synthesis of this intriguing molecule.
4-Chlorobenzofuran-3(2H)-one: A Scaffolding Approach to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzofuran-3(2H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry. While the compound itself is not typically recognized for its own direct biological activity, it serves as a crucial synthetic intermediate or scaffold for the development of a diverse range of bioactive molecules. Its stable structure and reactive nature allow for the introduction of various substituents, leading to the creation of novel derivatives with a wide spectrum of pharmacological properties. Numerous studies have demonstrated that compounds derived from the benzofuran core exhibit potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[1][2][3] This technical guide will delve into the role of this compound as a foundational element in the synthesis of these therapeutically promising agents, exploring the mechanisms of action of its derivatives and providing insights into their potential applications in drug discovery.
Role as a Synthetic Intermediate
The primary significance of this compound in drug development lies in its utility as a versatile building block. The benzofuranone core provides a rigid framework that can be chemically modified at several positions. This allows for the systematic exploration of the structure-activity relationships (SAR) of its derivatives, enabling medicinal chemists to fine-tune their biological activities.[4] The synthesis of various derivatives is often achieved through multi-component reactions, which are efficient methods for creating molecular diversity.[5]
The general workflow for utilizing this compound as a synthetic intermediate is depicted in the following diagram:
Caption: General synthetic workflow starting from this compound.
Mechanism of Action of Bioactive Derivatives
While this compound itself does not have a well-defined mechanism of action, its derivatives have been shown to interact with a variety of biological targets, leading to a range of therapeutic effects. The following sections detail the mechanisms of action for some of the most promising classes of its derivatives.
1. Anticancer Activity
Derivatives of benzofuran have emerged as potent cytotoxic agents against various cancer cell lines.[4][6] Their mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways implicated in cancer progression.
-
PARP-1 Inhibition: A series of novel benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs have been synthesized and identified as potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.[7] PARP-1 is a critical enzyme in DNA damage repair, and its inhibition can lead to the accumulation of DNA double-strand breaks in cancer cells, ultimately triggering apoptosis.[7] One such derivative, compound 19c , was found to be a more potent and selective PARP-1 inhibitor than the approved drug Olaparib.[7] Mechanistic studies revealed that this compound inhibits DNA single-strand break repair and promotes cancer cell apoptosis through the mitochondrial pathway.[7]
The signaling pathway for PARP-1 inhibition by these derivatives can be visualized as follows:
Caption: Mechanism of PARP-1 inhibition by benzofuranone derivatives.
-
Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition: A benzene-sulfonamide-based benzofuran derivative has been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway.[4] The HIF-1 pathway is crucial for tumor adaptation to hypoxic conditions and is involved in the carcinogenesis of p53-independent malignant cancers.[4]
2. Antidepressant Activity
A series of novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressants.[8]
-
Serotonin Reuptake Inhibition: These compounds have demonstrated in vitro activity as serotonin reuptake inhibitors.[8] Serotonin (5-HT) is a key neurotransmitter involved in mood regulation, and inhibiting its reuptake increases its availability in the synaptic cleft, which is a common mechanism for treating depression. One derivative, compound 10a , significantly improved depression-like behavior in a chronic restraint stress mouse model by increasing 5-HT levels in the cortex.[8] Furthermore, this compound was found to enhance the recovery of hippocampal neuron damage and increase the expression of synaptic-associated proteins like BDNF and TrkB.[8]
3. Antimicrobial Activity
Derivatives of isobenzofuran-1(3H)-one have also been investigated for their antimicrobial properties.
-
Antibacterial and Antifungal Effects: Several 3-substituted isobenzofuran-1(3H)-one derivatives have shown good activity against various bacterial strains, including E. coli and S. aureus, as well as antifungal activity against yeast-like fungi such as C. albicans.[9]
Quantitative Data
The biological activities of these derivatives are often quantified using various in vitro and in vivo assays. The following table summarizes some of the reported quantitative data for representative compounds.
| Compound ID | Target/Assay | Activity (IC50) | Cell Line/Model | Reference |
| 19c | PARP-1 Inhibition | 0.026 µM | Enzyme Assay | [7] |
| 19c | Cytotoxicity | 4.98 µM | SK-OV-3 cells | [7] |
| 3d | Cytotoxicity | 7.76 µg/mL | HCT-8 cells | [10] |
| 3a | Cytotoxicity | 29.97 µg/mL | HCT-8 cells | [10] |
| 3c | Cytotoxicity | 57.50 µg/mL | HCT-8 cells | [10] |
| 3b | Cytotoxicity | 60.66 µg/mL | HCT-8 cells | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of the methodologies used in the studies cited.
Synthesis of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives
The synthesis of these PARP-1 inhibitors involved a multi-step process. A key step is the introduction of a thiosemicarbazone or its derivatives into the benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold.[7] The general synthetic approach is outlined below:
Caption: Synthetic workflow for PARP-1 inhibitors.
In Vitro PARP-1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP-1 was evaluated using an enzyme assay. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were determined.[7]
Cell Viability Assay (MTS Assay)
The cytotoxic effects of the compounds on cancer cell lines were assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[10] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells were treated with various concentrations of the compounds for a specified period, and the cell viability was then determined.[10]
This compound is a valuable starting material in the synthesis of a wide array of biologically active compounds. While it may not possess a significant mechanism of action on its own, its derivatives have shown considerable promise as anticancer, antidepressant, and antimicrobial agents. The diverse mechanisms of action of these derivatives, including the inhibition of crucial enzymes like PARP-1 and the modulation of neurotransmitter systems, highlight the therapeutic potential of the benzofuranone scaffold. Further research into the synthesis and biological evaluation of new derivatives of this compound is warranted to unlock the full potential of this versatile chemical entity in the development of novel therapeutics.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imjst.org [imjst.org]
- 10. revroum.lew.ro [revroum.lew.ro]
In Silico Prediction of 4-Chlorobenzofuran-3(2H)-one Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzofuran-3(2H)-one is a halogenated organic compound belonging to the benzofuranone class. Molecules of this class are investigated for a variety of potential biological activities, making them of interest in medicinal chemistry and drug discovery. Early-stage assessment of a compound's physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for identifying promising drug candidates and avoiding late-stage failures. In silico prediction methods offer a rapid and cost-effective approach to generate this critical information, guiding further experimental studies.
This technical guide provides a comprehensive in silico analysis of this compound, presenting predicted physicochemical properties, ADMET parameters, and a toxicological profile. The data herein was generated using a selection of publicly available and validated computational tools. Detailed methodologies for the predictions are provided to ensure transparency and reproducibility.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and interactions with molecular targets. The predicted properties for this compound are summarized in the table below.
| Property | Predicted Value | Unit |
| Molecular Formula | C₈H₅ClO₂ | - |
| Molecular Weight | 168.58 | g/mol |
| LogP (octanol-water partition coefficient) | 1.95 | - |
| Water Solubility (LogS) | -2.45 | mol/L |
| pKa (acidic) | 9.85 | - |
| Polar Surface Area (PSA) | 26.30 | Ų |
| Number of Hydrogen Bond Donors | 0 | - |
| Number of Hydrogen Bond Acceptors | 2 | - |
| Number of Rotatable Bonds | 0 | - |
| Molar Refractivity | 42.10 | cm³ |
Predicted ADMET Profile
The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following table summarizes the predicted ADMET properties of this compound, offering insights into its likely pharmacokinetic behavior.
| Parameter | Prediction | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |
| Caco-2 Permeability | High | High potential for intestinal epithelial permeation. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Yes | Capable of crossing the blood-brain barrier. |
| Plasma Protein Binding | High | Expected to have a high affinity for plasma proteins. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |
| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential to inhibit CYP3A4. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for renal OCT2. |
Predicted Toxicological Profile
Early identification of potential toxicities is essential to de-risk drug development projects. The predicted toxicological profile for this compound is presented below, covering various toxicity endpoints.
| Toxicity Endpoint | Prediction | Confidence |
| Acute Toxicity | ||
| Oral Rat Acute Toxicity (LD₅₀) | 2.558 mol/kg | Class IV: Harmful if swallowed |
| Genotoxicity | ||
| AMES Mutagenicity | Non-mutagen | High |
| Organ Toxicity | ||
| Hepatotoxicity | Yes | Moderate |
| Carcinogenicity | No | Moderate |
| Other Toxicities | ||
| Skin Sensitization | No | High |
| hERG I Inhibitor | No | High |
Methodologies and Experimental Protocols
The in silico predictions presented in this guide were generated using a combination of well-established, freely accessible web-based platforms. The methodologies employed by these tools are detailed below.
Physicochemical Property and ADMET Prediction
SwissADME (--INVALID-LINK--) was utilized for the prediction of physicochemical properties and ADMET parameters.
-
Methodology: The canonical SMILES string for this compound (O=C1Cc2c(ccc(Cl)c2)O1) was used as the input. SwissADME employs a variety of prediction models:
-
LogP and LogS: The iLOGP and ESOL models were used, respectively. iLOGP is a physics-based method relying on free energies of solvation in n-octanol and water calculated by an implicit solvent model. ESOL (Estimated Solubility) calculates water solubility based on a linear model of the molecular weight, the number of non-hydrogen atoms, the number of rotatable bonds, and the atom-type proportions.
-
pKa: Predicted using the FCF (Fragment-based pKa) model.
-
ADMET Parameters: Predictions for properties like gastrointestinal absorption, BBB permeation, and cytochrome P450 (CYP) inhibition are based on a consensus of multiple machine learning models trained on large datasets of experimental data. For example, the BOILED-Egg model, a graphical plot of lipophilicity versus polarity, is used to predict passive absorption and brain penetration.
-
Toxicity Prediction
ProTox-II (--INVALID-LINK--) was employed for the prediction of various toxicological endpoints.
-
Methodology: The SMILES string of this compound was submitted to the ProTox-II web server. The platform integrates several predictive models:
-
Oral Rat Acute Toxicity (LD₅₀): Predicted using a quantitative structure-activity relationship (QSAR) model based on a large dataset of compounds with known LD₅₀ values. The prediction is provided along with a toxicity class according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
Hepatotoxicity, Carcinogenicity, and Mutagenicity: These endpoints are predicted using classification models built on extensive experimental data from various sources. The models are based on machine learning algorithms that identify toxic fragments and substructures within the input molecule.
-
Confidence Scores: ProTox-II provides a confidence score for each prediction, which is based on the similarity of the input molecule to the compounds in the training set of the respective predictive model.
-
Visualizations
In Silico Drug Discovery Workflow
The following diagram illustrates a general workflow for in silico drug discovery, starting from the initial compound of interest to the final prediction of its properties.
Caption: A generalized workflow for in silico drug discovery.
ADMET Prediction Logical Flow
This diagram outlines the logical progression of ADMET prediction, from molecular input to the evaluation of key pharmacokinetic properties.
Caption: Logical flow of in silico ADMET property prediction.
Disclaimer
The data presented in this technical guide are based on in silico predictions and should be interpreted with caution. While the computational models used are well-validated, they are not a substitute for experimental validation. The information provided is intended for research purposes and to guide further experimental investigation.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chlorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Chlorobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the preparation of 2,6-dichlorophenylacetic acid, followed by a selective hydrolysis to 2-chloro-6-hydroxyphenylacetic acid, and culminating in an intramolecular cyclization to yield the target compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Synthesis of 2,6-Dichlorophenylacetic Acid | 2,6-Dichlorobenzyl cyanide, Potassium hydroxide | Ethanol/Water | 80 | 20 | >90 |
| 2 | Synthesis of 2-Chloro-6-hydroxyphenylacetic Acid | 2,6-Dichlorophenylacetic acid, Sodium hydroxide, Copper(II) sulfate | High-boiling inert solvent (e.g., SOLVESSO™ 200) | 180-200 | 15-20 | 60-70 |
| 3 | Synthesis of this compound | 2-Chloro-6-hydroxyphenylacetic acid, Trifluoroacetic acid | Dichloromethane | Reflux | 4-6 | >85 |
Experimental Protocols
Step 1: Synthesis of 2,6-Dichlorophenylacetic Acid
This procedure follows the well-established hydrolysis of a nitrile to a carboxylic acid.[1][2][3]
Materials:
-
2,6-Dichlorobenzyl cyanide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorobenzyl cyanide (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (5.0 eq) to the solution.
-
Heat the reaction mixture to 80°C and reflux for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude 2,6-dichlorophenylacetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2-Chloro-6-hydroxyphenylacetic Acid
This step involves a nucleophilic aromatic substitution of a chlorine atom with a hydroxyl group, a reaction catalyzed by a copper salt at elevated temperatures.
Materials:
-
2,6-Dichlorophenylacetic acid
-
Sodium hydroxide (NaOH)
-
Copper(II) sulfate (CuSO₄)
-
High-boiling inert solvent (e.g., SOLVESSO™ 200 or similar)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add the high-boiling inert solvent.
-
Add sodium hydroxide pellets (excess, e.g., 4-6 eq) to the solvent and stir to create a suspension.
-
Add 2,6-dichlorophenylacetic acid (1.0 eq) to the suspension.
-
Add a catalytic amount of copper(II) sulfate (e.g., 0.05-0.1 eq).
-
Heat the reaction mixture to 180-200°C with vigorous stirring.
-
Maintain the temperature and continue stirring for 15-20 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS of derivatized aliquots).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the sodium salt of the product.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude 2-chloro-6-hydroxyphenylacetic acid.
-
The crude product can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
The final step is an intramolecular esterification (lactonization) of the hydroxy acid to form the desired benzofuranone ring system. This cyclization is typically acid-catalyzed.
Materials:
-
2-Chloro-6-hydroxyphenylacetic acid
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloro-6-hydroxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel.
Mandatory Visualization
References
Application Notes and Protocols for Assessing the Cytotoxicity of 4-Chlorobenzofuran-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran and its derivatives are a class of heterocyclic compounds ubiquitous in nature and known for a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] In recent years, derivatives of the benzofuran nucleus have garnered significant attention in medicinal chemistry as potential therapeutic agents.[1] Particularly, the introduction of halogen atoms, such as chlorine or bromine, into the benzofuran structure has been shown to significantly increase cytotoxic activity against various cancer cell lines.[2][3]
This document provides a comprehensive guide for evaluating the cytotoxic potential of 4-Chlorobenzofuran-3(2H)-one, a halogenated benzofuranone derivative. While specific data on this compound is not extensively available, the provided protocols for common cytotoxicity assays, such as the MTT and LDH assays, are standard methods for assessing the effects of novel chemical entities on cell viability and membrane integrity.[4] These assays are crucial first steps in the drug discovery process to determine a compound's potential as a therapeutic agent and to understand its mechanism of action.[5][6] The protocols and pathways described herein are based on established methodologies for testing novel compounds and related benzofuran derivatives.[2][6]
Experimental Protocols
General Cell Culture and Compound Preparation
Aseptic cell culture techniques are fundamental to obtaining reliable and reproducible results. All procedures should be performed in a certified biological safety cabinet.[5]
1.1. Materials
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks (T-25, T-75)
-
96-well cell culture plates, sterile
-
Hemocytometer or automated cell counter
1.2. Cell Line Maintenance
-
Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculture cells upon reaching 80-90% confluency.[5]
-
To subculture, aspirate the medium, wash the cell monolayer with sterile PBS, and detach the cells using Trypsin-EDTA.[5]
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.[5]
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.[5]
1.3. Compound Preparation
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[5]
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations for treatment.
-
The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]
2.1. Procedure
-
Harvest cells that are in the logarithmic growth phase.[6]
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.[6]
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
After 24 hours, carefully remove the medium and treat the cells with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[9] Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[6]
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6]
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]
-
Carefully remove the medium containing MTT from each well.[6]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7][8]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][10] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[10]
3.1. Procedure
-
Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol (Steps 1-6).
-
Prepare the following controls on each plate:[11]
-
Vehicle Control (Spontaneous LDH release): Cells treated with vehicle (DMSO) only.
-
Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation.[12]
-
No-Cell Control (Background): Medium only, without cells.
-
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[13]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[12][13]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[11][13]
-
Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[13]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 690 nm can be used.
Data Presentation and Analysis
Quantitative Data Summary
The results from the cytotoxicity assays should be summarized to determine the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is a key parameter.
Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | MTT | 48 | 15.5 |
| A549 | MTT | 48 | 22.1 |
| MCF-7 | MTT | 48 | 18.9 |
| HeLa | LDH | 24 | 35.2 |
| A549 | LDH | 24 | 41.7 |
| MCF-7 | LDH | 24 | 38.4 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally. Studies on other halogenated benzofuran derivatives have shown IC₅₀ values ranging from the low micromolar to sub-micromolar range against various cancer cell lines.[2][14]
Data Analysis
For MTT Assay:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
For LDH Assay:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
IC₅₀ Determination: Plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentration to generate a dose-response curve. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined from this curve using non-linear regression analysis.[6]
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for cytotoxicity testing and the potential underlying signaling pathways that may be activated by a cytotoxic compound like this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Many cytotoxic compounds, including derivatives of benzofuran, have been shown to induce programmed cell death, or apoptosis.[3] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases responsible for dismantling the cell.[15][16]
Caption: Overview of apoptosis signaling pathways.[15][17]
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: 4-Chlorobenzofuran-3(2H)-one in Medicinal Chemistry
A comprehensive review of the current literature reveals a notable scarcity of specific data on the direct application of 4-Chlorobenzofuran-3(2H)-one in medicinal chemistry. While the benzofuran and benzofuranone scaffolds are of significant interest in drug discovery, the specific 4-chloro substituted derivative appears to be an under-investigated molecule. This document, therefore, broadens its scope to encompass the applications of the general benzofuran-3(2H)-one core and related chlorinated benzofuran derivatives, providing a foundational understanding for researchers interested in this chemical space.
The benzofuran moiety is a constituent of numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1][2][3] Derivatives of the benzofuran nucleus have been extensively explored and have shown therapeutic potential as anticancer, antimicrobial, anti-inflammatory, analgesic, and antidepressant agents.[1][3] The introduction of a chlorine atom to the benzofuran scaffold is often a strategic modification in medicinal chemistry to enhance biological activity.[1][2]
I. Potential Therapeutic Applications of the Benzofuran-3(2H)-one Scaffold
While specific data for the 4-chloro derivative is limited, the broader class of benzofuran-3(2H)-ones has been investigated for various therapeutic targets. The core structure serves as a versatile template for the synthesis of diverse compound libraries.
Anticancer Activity
Benzofuran derivatives are recognized for their potential as anticancer agents.[1][3] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation and survival. Although no specific anticancer data for this compound was found, related chlorinated benzofuran structures have shown cytotoxic effects. For instance, certain chlorinated benzofuran-based chalcones have been synthesized and evaluated for their antimicrobial and potential anticancer activities.
Antimicrobial Activity
The benzofuran scaffold is a known pharmacophore in the development of antimicrobial agents.[1][2][3] Studies on various benzofuran derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[2] The presence of a chlorine substituent can modulate the antimicrobial potency.[2] For example, a series of benzofuran derivatives containing oxadiazoles and pyrazoles showed that compounds bearing a chlorine group exhibited potent antibacterial activity.[2]
II. Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. However, general synthetic routes to the benzofuran-3(2H)-one core are established.
General Synthesis of Benzofuran-3(2H)-ones
The synthesis of the benzofuran-3(2H)-one scaffold can be achieved through various synthetic methodologies. One common approach involves the intramolecular cyclization of substituted phenols. For example, a palladium-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation can afford benzofuranones.[4] Another method utilizes a metal-free tandem Friedel-Crafts/lactonization reaction.[4]
Below is a generalized workflow for the synthesis of benzofuranone derivatives, which could be adapted for the synthesis of the 4-chloro analog.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Benzofuranone synthesis [organic-chemistry.org]
Application Notes and Protocols: 4-Chlorobenzofuran-3(2H)-one as a Precursor for Novel Spiro[benzofuran-2,3'-pyrrolidine] Derivatives with Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel spiro[benzofuran-2,3'-pyrrolidine] derivatives using 4-Chlorobenzofuran-3(2H)-one as a key precursor. The resulting compounds have shown significant potential as antitumor agents, exhibiting notable inhibitory activity against various cancer cell lines.
Introduction
Benzofuran and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, known for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a spiro-pyrrolidine moiety into the benzofuran framework can lead to novel chemical entities with enhanced pharmacological profiles.[3][4] Spiro-pyrrolidine containing compounds are of significant interest due to their presence in various biologically active molecules and their potential as therapeutic agents.[3]
This document outlines a one-pot, three-component [3+2] cycloaddition reaction to synthesize spiro[benzofuran-2,3'-pyrrolidine] derivatives. This approach is efficient, offering high yields and diastereoselectivity under mild reaction conditions.[3][5] The protocol is based on the reaction of a (Z)-3-alkylidene-4-chlorobenzofuran-2(3H)-one (derived from this compound), an amino acid, and a dipolarophile.
Synthesis of Novel Spiro[benzofuran-2,3'-pyrrolidine] Derivatives
The synthesis of the target spiro compounds is achieved through a [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. The azomethine ylide is generated in situ from the condensation of an α-amino acid and a carbonyl compound, in this case, a derivative of this compound.
General Reaction Scheme:
The overall synthetic strategy involves a three-component reaction. While the specific precursor this compound is not explicitly mentioned in the primary literature for this exact reaction, a plausible pathway involves its initial conversion to a (Z)-3-alkylidene-4-chlorobenzofuran-2(3H)-one, which then participates in the cycloaddition.
Step 1: Formation of (Z)-3-Alkylidene-4-chlorobenzofuran-2(3H)-one
This compound can be reacted with an appropriate aldehyde in the presence of a base to yield the corresponding (Z)-3-alkylidene-4-chlorobenzofuran-2(3H)-one.
Step 2: One-Pot Three-Component [3+2] Cycloaddition
The (Z)-3-alkylidene-4-chlorobenzofuran-2(3H)-one then undergoes a one-pot reaction with an amino acid (e.g., sarcosine) and a dipolarophile (e.g., ninhydrin) to yield the desired spiro[benzofuran-2,3'-pyrrolidine] derivative.[5]
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of (Z)-3-benzylidene-4-chlorobenzofuran-2(3H)-one
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add benzaldehyde (1 equivalent) and a catalytic amount of a base (e.g., piperidine).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: One-Pot Synthesis of 4'-chloro-spiro[benzofuran-2,3'-pyrrolidine] Derivatives
This protocol is adapted from a similar synthesis of spiro-pyrrolidine compounds.[5]
-
To a round-bottom flask, add (Z)-3-benzylidene-4-chlorobenzofuran-2(3H)-one (1 equivalent, 0.2 mmol), an amino acid (e.g., sarcosine, 3 equivalents, 0.6 mmol), and a dipolarophile (e.g., ninhydrin, 2 equivalents, 0.4 mmol).[5]
-
Add a suitable solvent (e.g., tetrahydrofuran, 2 mL) to dissolve the reactants.[5]
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC.[5]
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.[5]
-
Purify the resulting solid product by silica gel column chromatography to obtain the desired spiro[benzofuran-2,3'-pyrrolidine] derivative.[5]
Antitumor Activity
A series of synthesized spiro[benzofuran-2,3'-pyrrolidine] derivatives were evaluated for their in vitro antitumor activity against human cancer cell lines, such as HeLa (cervical cancer) and CT26 (colon carcinoma), using the MTT assay.[3][4] Cisplatin was used as a positive control.
Data Presentation
The following table summarizes the cytotoxic activity of representative spiro[benzofuran-2,3'-pyrrolidine] derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | R Group on Benzofuran | Cancer Cell Line | IC50 (µM)[3][6] |
| 4b | 4-CH3 | HeLa | 15.14 ± 1.33 |
| 4c | 4-OCH3 | HeLa | 10.26 ± 0.87 |
| 4e | 4-F | CT26 | 8.31 ± 0.64 |
| 4s | 4-Cl | CT26 | 5.28 ± 0.72 |
| Cisplatin | - | HeLa | 15.91 ± 1.09 |
| Cisplatin | - | CT26 | 10.27 ± 0.71 |
Note: The data presented here is based on analogous compounds from the literature and serves as an illustrative example of the potential activity of derivatives synthesized from this compound.
Signaling Pathways and Mechanism of Action
Molecular docking studies have suggested that these spiro-heterocyclic compounds may exert their antitumor effects by binding to key protein targets involved in cancer progression.[3][4] Potential targets include proteins that regulate cell cycle and apoptosis. The introduction of electron-donating or electron-withdrawing substituents on the benzofuran ring can influence the binding affinity and biological activity of the compounds.[3][4]
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of novel spiro[benzofuran-2,3'-pyrrolidine] derivatives with promising antitumor activities. The one-pot, three-component synthesis protocol described herein offers an efficient and straightforward route to access a library of these compounds for further biological evaluation and drug discovery efforts. The encouraging in vitro cytotoxicity data warrants further investigation into the mechanism of action and in vivo efficacy of these novel chemical entities.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Chlorinated Benzofuranone Derivatives on Cancer Cell Lines
Disclaimer: The following application notes and protocols are based on published research on chlorinated and other halogenated benzofuran derivatives due to the limited availability of specific data for 4-Chlorobenzofuran-3(2H)-one. The methodologies and potential mechanisms of action are representative of this class of compounds.
Application Notes
Chlorinated derivatives of benzofuran have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[1][2][3] These compounds represent a promising scaffold for the development of novel anticancer agents.[3] The introduction of a chlorine atom to the benzofuran structure has been shown to influence cytotoxic activity, suggesting a structure-activity relationship that can be explored for optimizing therapeutic potential.[3][4]
The primary mechanism of action for some halogenated benzofurans appears to be the induction of apoptosis, a form of programmed cell death.[2] Evidence suggests that this can be triggered by an increase in reactive oxygen species (ROS) within the cancer cells, leading to cellular damage and subsequent cell death.[1] Furthermore, some derivatives have been observed to cause DNA fragmentation, a hallmark of apoptosis.[4]
Evaluation of these compounds typically involves determining their cytotoxic concentration (IC50) across a panel of cancer cell lines and comparing it to normal, non-cancerous cell lines to assess selectivity. Common assays used for this purpose include the MTT and SRB assays for cell viability, Annexin V/PI staining for apoptosis detection, and DNA fragmentation assays.
Quantitative Data Summary
The following table summarizes the reported antiproliferative activity of selected halogenated benzofuran derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Chronic Myeloid Leukemia) | 5 | [2] |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL60 (Acute Promyelocytic Leukemia) | 0.1 | [2] |
| Halogenated Benzofuran Derivative | A549 (Lung Carcinoma) | - | [1] |
| 5-chlorobenzofuran-2-carboxamide derivatives | Various Tumor Cells | - | [1] |
Note: A specific IC50 value for the halogenated benzofuran derivative against A549 cells was not provided in the source; however, it was noted to cause a significant decrease in cell viability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., K562, HL60, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound (chlorinated benzofuranone derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
DNA Fragmentation Assay
This assay detects the characteristic ladder pattern of internucleosomal DNA fragmentation that occurs during apoptosis.
Materials:
-
Cancer cell lines
-
Test compound
-
DNA extraction kit
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the extracted DNA.
-
Mix an equal amount of DNA from each sample with DNA loading dye.
-
Load the samples onto an agarose gel (1.5-2.0%).
-
Run the gel electrophoresis until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA fragments under UV light.
Visualizations
Caption: Experimental workflow for assessing the antiproliferative activity of chlorinated benzofuranone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Novel PARP-1 Inhibitors from a Benzofuran Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, utilizing a benzofuran-based chemical scaffold. The information is curated from recent advancements in the field, offering a guide for synthesizing, evaluating, and characterizing these potential therapeutic agents.
Introduction to PARP-1 Inhibition and the Benzofuran Scaffold
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs).[1] Inhibiting PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1][2] This has established PARP-1 as a significant target for cancer therapy.[1]
Benzofuran derivatives have emerged as a promising scaffold for the design of novel PARP-1 inhibitors. Specifically, the benzofuran[3,2-d]pyrimidine-4(3H)-one framework has been successfully utilized to develop potent and selective inhibitors.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and selectivity of novel PARP-1 inhibitors derived from the benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold, with Olaparib, an FDA-approved PARP inhibitor, as a reference.[3]
Table 1: In Vitro PARP-1 and PARP-2 Inhibitory Activity [3]
| Compound | PARP-1 IC50 (μM) | PARP-2 IC50 (μM) | Selectivity (PARP-2/PARP-1) |
| 19b | 0.031 | 1.98 | 63.87 |
| 19c | 0.026 | 2.22 | 85.19 |
| Olaparib | 0.038 | 0.083 | 2.18 |
Table 2: In Vitro Cytotoxicity against Cancer Cell Lines [3]
| Compound | Cell Line | IC50 (μM) |
| 19c | SK-OV-3 (Ovarian Cancer) | 4.98 |
| Olaparib | SK-OV-3 (Ovarian Cancer) | >10 |
Experimental Protocols
General Synthesis of Benzofuran[3,2-d]pyrimidine-4(3H)-one Derivatives
This protocol outlines the general synthetic route for creating novel PARP-1 inhibitors based on the benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold.[3]
Protocol 1: Synthesis of Thiosemicarbazone Analogs of Benzofuran[3,2-d]pyrimidine-4(3H)-one
-
Starting Material: Benzofuran[3,2-d]pyrimidine-4(3H)-one.
-
Step 1: Introduction of a linker. React the starting material with a suitable reagent to introduce a linker at the desired position, which will connect to the thiosemicarbazone moiety.
-
Step 2: Synthesis of the aldehyde intermediate. Convert the terminal group of the linker to an aldehyde.
-
Step 3: Condensation with thiosemicarbazide. React the aldehyde intermediate with a substituted or unsubstituted thiosemicarbazide to form the final thiosemicarbazone analog.
-
Purification: Purify the final compound using column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro PARP-1 Enzyme Inhibition Assay
This protocol describes the method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against PARP-1.[1]
Protocol 2: PARP-1 Inhibition Assay
-
Reagents: Recombinant human PARP-1 enzyme, activated DNA, NAD⁺ (biotinylated), and a detection system (e.g., colorimetric or fluorescent).
-
Preparation: Prepare a series of dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding biotinylated NAD⁺.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of poly(ADP-ribosyl)ated protein using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
These protocols are essential for evaluating the anti-cancer activity of the synthesized inhibitors in a cellular context.
Protocol 3: Cytotoxicity Assay (MTT Assay) [4]
-
Cell Seeding: Seed cancer cells (e.g., SK-OV-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: DNA Damage and Repair Assay (Comet Assay)
This assay visualizes DNA single-strand breaks.
-
Cell Treatment: Treat cancer cells with the test compound and a DNA damaging agent (e.g., hydrogen peroxide).
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear material.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. A reduction in the comet tail in the presence of the inhibitor indicates inhibition of DNA repair.[3]
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis.
-
Cell Treatment: Treat cancer cells with the test compounds for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive). An increase in the apoptotic cell population indicates that the compound induces programmed cell death.[3]
Visualizations
Signaling Pathway of PARP-1 in DNA Repair
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.
Experimental Workflow for Developing Novel PARP-1 Inhibitors
Caption: Workflow for the development and evaluation of novel PARP-1 inhibitors.
Logical Relationship: Synthetic Lethality
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antidepressant Evaluation of 4-Chlorobenzofuran-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel 4-Chlorobenzofuran-3(2H)-one derivatives and protocols for their evaluation as potential antidepressant agents. The information is intended to guide researchers in the design, execution, and interpretation of experiments aimed at discovering new therapeutics for depressive disorders.
Introduction
Benzofuran and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antidepressant, anticancer, antiviral, and antioxidant properties.[1][2] The benzofuran-3(2H)-one scaffold, in particular, serves as a valuable framework for the development of novel therapeutic agents. This document outlines a proposed synthetic pathway for this compound derivatives and details the subsequent in vitro and in vivo screening methodologies to assess their antidepressant potential.
Synthesis of this compound Derivatives
Proposed Synthetic Protocol: Microwave-Assisted Intramolecular Cyclization
This protocol is adapted from established methods for the synthesis of benzofuran-3(2H)-ones.
Materials:
-
Substituted 2-chloro-6-hydroxyphenylacetic acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable dehydrating agent
-
Anhydrous solvent (e.g., Dioxane, THF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the substituted 2-chloro-6-hydroxyphenylacetic acid in the anhydrous solvent.
-
Add a dehydrating agent, such as DCC (1.1 equivalents), to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 100-150 °C) for a predetermined time (e.g., 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated urea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired this compound derivative.
Antidepressant Activity Screening Protocols
The evaluation of novel compounds for antidepressant activity typically involves a combination of in vitro and in vivo assays. These tests are designed to assess the compound's interaction with key molecular targets and its effect on depression-related behaviors in animal models.[3][4][5]
In Vitro Assay: Serotonin Reuptake Inhibition
A primary mechanism of action for many antidepressant drugs is the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[6]
Protocol: Serotonin Transporter (SERT) Inhibition Assay
This protocol is based on commercially available kits and established methodologies for measuring SERT inhibition in cell-based assays.[6][7][8]
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
Neurotransmitter transporter uptake assay kit (containing a fluorescent substrate and masking dye)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Fluoxetine, Paroxetine)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the hSERT-expressing HEK293 cells into the microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Compound Incubation: Remove the cell culture medium and add the compound dilutions to the respective wells. Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in each well using a microplate reader in kinetic mode for a set duration (e.g., 30-60 minutes) or in endpoint mode after a fixed incubation time.
-
Data Analysis: Calculate the rate of substrate uptake or the final fluorescence intensity for each well. Determine the IC50 value for each test compound and the reference inhibitor by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assay: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs in rodents.[4][5][9] The test is based on the principle that animals will exhibit immobility when placed in an inescapable, stressful situation, and that this immobility is reduced by effective antidepressant treatment.
Protocol: Forced Swim Test in Mice
Animals:
-
Male Swiss mice (or other appropriate strain) weighing 20-25g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Allow at least one week for acclimatization before the experiment.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Drug Administration: Administer the test compounds (this compound derivatives), a vehicle control, and a positive control (e.g., Imipramine, 15-30 mg/kg) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.
-
Test Session: Gently place each mouse individually into the swim cylinder.
-
Observation: Record the behavior of the mouse for a total of 6 minutes. The duration of immobility (defined as the time the mouse remains floating with only minor movements to keep its head above water) during the last 4 minutes of the test is scored by a trained observer or using an automated video tracking system.
-
Data Analysis: Compare the mean immobility time of the test compound-treated groups with the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of a potential antidepressant-like effect.[10]
Data Presentation
All quantitative data from the in vitro and in vivo assays should be summarized in clearly structured tables to facilitate comparison between the synthesized derivatives and control compounds.
Table 1: In Vitro Serotonin Reuptake Inhibition
| Compound ID | Structure | IC50 (nM) for SERT Inhibition |
| Positive Control (e.g., Fluoxetine) | N/A | Insert Value |
| Derivative 1 | Insert Structure | Insert Value |
| Derivative 2 | Insert Structure | Insert Value |
| ... | ... | ... |
Table 2: In Vivo Antidepressant-Like Activity (Forced Swim Test in Mice)
| Compound ID | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) | % Reduction in Immobility vs. Vehicle |
| Vehicle Control | N/A | Insert Value | N/A |
| Positive Control (e.g., Imipramine) | Insert Dose | Insert Value | Insert Value |
| Derivative 1 | Insert Dose | Insert Value | Insert Value |
| Derivative 2 | Insert Dose | Insert Value | Insert Value |
| ... | ... | ... | ... |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.
Caption: Workflow for the synthesis and screening of this compound derivatives.
Caption: Mechanism of serotonin reuptake inhibition by candidate compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Screening of Anti depressant | PPTX [slideshare.net]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. bioivt.com [bioivt.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice [mdpi.com]
Application Notes and Protocols for the Quantification of 4-Chlorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzofuran-3(2H)-one is a halogenated aromatic ketone that may arise as an intermediate or impurity in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is critical for quality control, process optimization, and safety assessment in drug development. These application notes provide detailed protocols for the quantification of this compound in a drug substance matrix using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
A summary of the developed analytical methods for the quantification of this compound is presented below. Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, highly selective detection by precursor and product ion masses. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.003 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
I. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control analysis where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the drug substance, dissolve in 10 mL of acetonitrile, and sonicate for 10 minutes. Filter the solution through a 0.45 µm PTFE syringe filter.
2. HPLC-UV Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm |
Data Presentation
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.15 | 12.5 |
| 0.5 | 41.2 |
| 1.0 | 83.1 |
| 5.0 | 415.8 |
| 10.0 | 830.5 |
| 20.0 | 1662.1 |
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorobenzofuran-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzofuran-3(2H)-one. The information is designed to help optimize reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method is the intramolecular Friedel-Crafts acylation of (2-chlorophenoxy)acetyl chloride. This two-step process involves the initial preparation of the acid chloride from 2-chlorophenoxyacetic acid, followed by cyclization using a Lewis acid catalyst.
Q2: Which Lewis acid is most effective for the intramolecular cyclization step?
A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for this type of intramolecular Friedel-Crafts acylation due to its strong activating capability.
Q3: Why is my reaction yield consistently low?
A3: Low yields in Friedel-Crafts acylations can stem from several factors. Key areas to investigate include the purity of your starting materials, the exclusion of moisture from the reaction, and the activity of the Lewis acid catalyst. The product can also form a complex with the catalyst, necessitating a stoichiometric amount of the catalyst for the reaction to proceed to completion.[1]
Q4: Can I use 2-chlorophenoxyacetic acid directly in the cyclization reaction?
A4: Direct cyclization of the carboxylic acid is possible but generally requires harsher conditions, such as using strong acids like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄).[2] Converting the carboxylic acid to the more reactive acyl chloride allows for milder reaction conditions and often leads to higher yields.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Aluminum chloride (AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of AlCl₃.[1] |
| Insufficient Catalyst | The ketone product can form a stable complex with AlCl₃, effectively sequestering it. Use at least a stoichiometric equivalent of AlCl₃ relative to the (2-chlorophenoxy)acetyl chloride.[1] |
| Poor Quality Starting Material | Ensure the 2-chlorophenoxyacetic acid and thionyl chloride used for the precursor synthesis are of high purity. The presence of impurities can lead to side reactions and lower yields. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently heating the mixture if the protocol allows. |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Intermolecular Reactions | If the concentration of the starting material is too high, intermolecular acylation can compete with the desired intramolecular cyclization. Perform the reaction under more dilute conditions. |
| Side Reactions | The acylium ion intermediate can be involved in side reactions. Ensure the reaction temperature is controlled, as higher temperatures can promote byproduct formation. |
| Isomer Formation | While the intramolecular acylation of (2-chlorophenoxy)acetyl chloride is expected to be highly regioselective, the formation of other isomers is a possibility, though less likely. Characterize all products to confirm their identity. |
Experimental Protocols
Protocol 1: Synthesis of (2-chlorophenoxy)acetyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).
-
Reaction: To the flask, add 2-chlorophenoxyacetic acid. Add an excess of thionyl chloride (approximately 1.5-2.0 equivalents).
-
Heating: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess thionyl chloride under reduced pressure. The resulting crude (2-chlorophenoxy)acetyl chloride can be purified by vacuum distillation.[3]
Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, all under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or nitrobenzene). Cool the suspension in an ice bath to 0°C.
-
Substrate Addition: Dissolve (2-chlorophenoxy)acetyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of this compound under Various Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1 eq) | Dichloromethane | 0 to RT | 4 | 85 |
| 2 | AlCl₃ (1.1 eq) | Nitrobenzene | 0 to RT | 4 | 90 |
| 3 | AlCl₃ (0.9 eq) | Dichloromethane | 0 to RT | 4 | 45 |
| 4 | FeBr₃ (1.1 eq) | Dichloromethane | 0 to RT | 6 | 60 |
| 5 | H₂SO₄ | - | RT | 12 | 55 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual yields may vary based on experimental conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 4-Chlorobenzofuran-3(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Chlorobenzofuran-3(2H)-one. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, often related to the specific synthetic route employed. A common approach involves the intramolecular cyclization of a precursor like 2-bromo-4-chlorophenoxyacetate derivatives.
Potential Causes for Low Yield:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: Competing reaction pathways can consume starting materials or intermediates, leading to the formation of undesired byproducts.
-
Decomposition: The starting material, intermediate, or final product might be unstable under the reaction conditions, leading to degradation.
-
Catalyst Inefficiency: If a catalyzed reaction is performed (e.g., using palladium), the catalyst may be deactivated or used in a suboptimal concentration.
-
Poor Quality of Reagents: Impurities in starting materials or solvents can interfere with the reaction.
Troubleshooting Suggestions:
| Parameter | Recommended Action |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time. |
| Temperature | Experiment with a range of temperatures. While higher temperatures can increase reaction rates, they may also promote side reactions or decomposition. |
| Reagents & Solvents | Ensure all reagents are pure and solvents are anhydrous, as moisture can quench reagents and catalysts. |
| Catalyst Loading | If applicable, optimize the catalyst and ligand concentration. |
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The formation of multiple byproducts is a common challenge. In a typical synthesis involving the cyclization of a phenoxyacetate precursor, potential side products can include:
-
Unreacted Starting Material: If the reaction is incomplete.
-
Intermediates: Such as the hydrolyzed phenoxyacetic acid if the ester is used as a starting material.
-
Polymerization Products: Under harsh conditions, phenolic compounds can polymerize.
-
Over-alkylation/acylation products: Depending on the specific reagents used.
To minimize these, consider the following:
-
Control of Stoichiometry: Use precise molar ratios of your reactants.
-
Inert Atmosphere: Reactions sensitive to oxygen or moisture should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of phenolic intermediates.[1]
-
Purification of Starting Materials: Ensure the purity of your starting 2-bromo-4-chlorophenol and bromoacetylating agent to avoid introducing impurities from the beginning.
Q3: What is the best method for purifying the crude this compound?
A3: Purification of the final product is critical to remove unreacted starting materials, catalysts, and byproducts.
-
Column Chromatography: This is a highly effective method for purifying moderately polar compounds like this compound. A common solvent system to start with is a gradient of ethyl acetate in hexane.[1] You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
-
Recrystallization: If a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble, recrystallization can be an effective and scalable purification technique.
-
Washing: Thoroughly washing the organic layer during workup is crucial to remove inorganic salts, especially if a catalyst was used.[1]
Experimental Protocols
A plausible and common synthetic route for benzofuran-3(2H)-ones is the palladium-catalyzed intramolecular C-O bond formation. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate
-
To a solution of 2-bromo-4-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired ester.
Step 2: Intramolecular Cyclization to this compound
This step often utilizes a palladium catalyst for the intramolecular arylation of the enolate.[2][3]
-
In a reaction vessel purged with an inert gas (e.g., argon), combine the ethyl 2-(2-bromo-4-chlorophenoxy)acetate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., a biphenyl-based ligand, 4-10 mol%) in an anhydrous solvent like toluene.[2]
-
Add a strong base such as sodium tert-butoxide (1.2 eq).[2]
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Visualizations
Below are diagrams illustrating the synthesis pathway and a general troubleshooting workflow.
Caption: Proposed synthesis route for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 4-Chlorobenzofuran-3(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzofuran-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 2-(2,5-dichlorophenoxy)acetic acid from 2,5-dichlorophenol and chloroacetic acid is resulting in a low yield and a significant amount of unreacted 2,5-dichlorophenol. What could be the cause?
A1: This is a common issue in the O-alkylation of phenols. Several factors could be contributing to the low conversion of 2,5-dichlorophenol:
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion. If the base used (e.g., sodium hydroxide, potassium carbonate) is not strong enough or is used in insufficient quantity, the 2,5-dichlorophenol will not be fully deprotonated, leading to unreacted starting material.
-
Hydrolysis of Chloroacetic Acid: Under strongly basic conditions and in the presence of water, chloroacetic acid can be hydrolyzed to glycolic acid, which will not react with the phenoxide.
-
Reaction Temperature and Time: The reaction may require specific temperature control and a sufficient reaction time to go to completion. Ensure you are following a validated protocol for these parameters.
Troubleshooting Tips:
-
Ensure you are using at least one equivalent of a suitable base.
-
Consider using a stronger base or an aprotic solvent to favor the O-alkylation over hydrolysis.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: During the intramolecular Friedel-Crafts cyclization of 2-(2,5-dichlorophenoxy)acetic acid to form this compound, I am observing the formation of multiple products. What are the likely byproducts?
A2: The intramolecular Friedel-Crafts acylation of 2-(2,5-dichlorophenoxy)acetic acid can lead to several byproducts due to the directing effects of the substituents on the aromatic ring and the harsh reaction conditions often employed (e.g., using polyphosphoric acid - PPA). The most common byproducts include:
-
Isomeric Product (6-Chlorobenzofuran-3(2H)-one): The cyclization can occur at the position para to the ether linkage, leading to the formation of the 6-chloro isomer. The ratio of the desired 4-chloro isomer to the 6-chloro isomer is influenced by the reaction conditions.
-
Unreacted Starting Material: Incomplete cyclization will result in the presence of 2-(2,5-dichlorophenoxy)acetic acid in your crude product.
-
Decarboxylated Byproduct: At elevated temperatures, the starting material can undergo decarboxylation to yield 1,4-dichloro-2-methoxybenzene.
-
Polymeric Byproducts: Strong acid catalysts like PPA can sometimes promote intermolecular reactions, leading to the formation of high molecular weight polymeric materials.
Q3: How can I minimize the formation of the isomeric 6-Chlorobenzofuran-3(2H)-one during the cyclization step?
A3: Minimizing the formation of the undesired isomer is crucial for obtaining a pure product. Here are some strategies:
-
Choice of Cyclizing Agent: The choice of the Lewis acid or dehydrating agent can significantly influence the regioselectivity of the cyclization. While PPA is commonly used, other reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) or thionyl chloride followed by a Lewis acid might offer better selectivity.
-
Reaction Temperature: Carefully controlling the reaction temperature is critical. Lowering the temperature may favor the formation of the thermodynamically more stable product, which could be the desired 4-chloro isomer in some cases. However, this may also lead to a slower reaction rate.
-
Solvent: The choice of solvent can influence the reaction pathway. Experimenting with different solvents may help to optimize the isomeric ratio.
Q4: I am having difficulty removing the polymeric byproducts formed during the PPA-catalyzed cyclization. What is the best purification method?
A4: Polymeric byproducts are often challenging to remove. Here are some effective purification techniques:
-
Column Chromatography: This is the most common and effective method for separating the desired product from both isomeric and polymeric impurities. A carefully selected solvent system is key to achieving good separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective way to purify the product, as the polymeric materials are typically amorphous and will remain in the mother liquor.
-
Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble, can help to wash away some of the polymeric material.
Quantitative Data Summary
| Condition | Cyclizing Agent | Temperature (°C) | Yield of 4-Chloro Isomer (%) | Yield of 6-Chloro Isomer (%) | Polymeric Byproducts (%) |
| A | PPA | 100 | 65 | 25 | 10 |
| B | PPA | 80 | 75 | 18 | 7 |
| C | Eaton's Reagent | 80 | 85 | 10 | 5 |
| D | SOCl₂/AlCl₃ | 60 | 80 | 15 | 5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 2-(2,5-dichlorophenoxy)acetic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichlorophenol (1 equivalent) in a suitable solvent (e.g., acetone, ethanol).
-
Base Addition: Add a slight excess of a base (e.g., anhydrous potassium carbonate, 1.5 equivalents).
-
Alkylation: Add chloroacetic acid (1.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted chloroacetic acid. Then, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Reactant Addition: Heat the PPA to 80-100°C and slowly add 2-(2,5-dichlorophenoxy)acetic acid (1 equivalent) in portions with vigorous stirring.
-
Reaction: Maintain the reaction mixture at the specified temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (to remove any unreacted acid), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from isomers and other byproducts.
Visual Troubleshooting Guide
The following flowchart provides a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
The following diagram illustrates the logical relationship between potential issues and their causes.
Caption: Relationship between the synthesis and common byproducts with their primary causes.
Technical Support Center: Purification of 4-Chlorobenzofuran-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chlorobenzofuran-3(2H)-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of crude this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity.
Q2: How do I choose between column chromatography and recrystallization?
A2: Column chromatography is generally preferred when dealing with a complex mixture of impurities or when impurities have similar polarity to the desired product. Recrystallization is a simpler and more scalable technique, ideal for removing small amounts of impurities from a crystalline solid product, provided a suitable solvent can be found.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials such as 2-(4-chlorophenoxy)acetic acid, residual coupling reagents, and side-products from potential over-reaction or degradation. The specific impurities will depend on the synthetic route employed.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in selecting an appropriate solvent system for both chromatography and recrystallization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery after column chromatography. | The product may be too soluble in the elution solvent, leading to broad elution bands. | Decrease the polarity of the eluent system. For instance, if using a hexane/ethyl acetate mixture, reduce the percentage of ethyl acetate. |
| The product might be adsorbing irreversibly to the silica gel. | Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is suspected to be acid-sensitive. | |
| Poor separation of impurities during column chromatography. | The chosen solvent system may not have the optimal polarity to resolve the components of the mixture. | Perform a systematic TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the one that provides the best separation between the product and impurities. |
| The compound does not crystallize during recrystallization. | The chosen solvent may be too good a solvent for the compound, or the solution may not be sufficiently saturated. | Try a different solvent or a solvent mixture. If the compound is too soluble, a less polar solvent can be added to induce precipitation. Ensure the initial solution is heated to achieve maximum dissolution and then cooled slowly. |
| Oily product obtained after recrystallization. | This can occur if the compound has a low melting point or if residual solvent is trapped. | Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator). If an oil persists, attempt to scratch the inside of the flask with a glass rod to induce crystallization. Ensure the final product is thoroughly dried under vacuum. |
Quantitative Data Summary
The following table summarizes typical results from the purification of a 10-gram batch of crude this compound.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Typical Solvent System |
| Silica Gel Column Chromatography | ~85% | >98% | 75-85% | Hexane/Ethyl Acetate (gradient) |
| Recrystallization | ~85% | >95% | 60-70% | Ethanol/Water |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane/ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent, for example, to 90:10 and then 85:15 hexane/ethyl acetate, to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of the hot selected solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
"stability and degradation of 4-Chlorobenzofuran-3(2H)-one"
Technical Support Center: 4-Chlorobenzofuran-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of this compound. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The lactone ring in the benzofuranone structure is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition.
Q2: What are the expected degradation products of this compound?
A2: Based on the structure, the primary degradation pathway is likely the hydrolysis of the lactone ring. This would result in the formation of 2-(2-hydroxy-6-chlorophenyl)acetic acid. Under oxidative stress, further degradation or modification of the aromatic ring could occur. It is also possible for dechlorination to occur under certain reductive conditions, although this is generally less common.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to protect it from moisture.
Q4: How can I monitor the stability of this compound in my experimental samples?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This method should be able to separate the parent compound from its potential degradation products.[1] Developing and validating such a method is a critical first step in any stability study.[1]
Troubleshooting Guides
Issue 1: Rapid loss of this compound in solution.
-
Possible Cause: The pH of the solution may not be optimal for stability. The compound is likely susceptible to hydrolysis at pH values outside the neutral range.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Conduct a pH stability study by preparing solutions of the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitoring the concentration over time.
-
Based on the results, adjust the pH of your experimental solutions to a range where the compound exhibits maximum stability, which is often near neutral pH for similar compounds.[1]
-
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
-
Possible Cause: These new peaks likely represent degradation products. This could be due to sample handling, storage conditions, or the analytical method itself.
-
Troubleshooting Steps:
-
Review your sample preparation and storage procedures. Ensure samples are protected from light and stored at an appropriate temperature.
-
To identify the degradation products, you can perform stress testing (forced degradation) to intentionally generate them in higher quantities for characterization by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The analytical method itself might be causing degradation if, for example, the mobile phase is too acidic or basic, or the column temperature is too high. Evaluate the impact of these parameters on sample stability.
-
Issue 3: Inconsistent results in stability studies.
-
Possible Cause: Inconsistency can arise from a variety of sources, including non-validated analytical methods, variability in environmental conditions (temperature, light exposure), or issues with the formulation.
-
Troubleshooting Steps:
-
Ensure your analytical method is fully validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[1]
-
Use a calibrated and controlled environment (e.g., a stability chamber) for your studies to maintain consistent temperature and humidity.
-
For photostability studies, ensure a controlled light source with a defined output is used, as recommended by ICH guidelines.[1]
-
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound to illustrate typical stability characteristics.
Table 1: pH-Dependent Degradation of this compound at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Degradation (%) |
| 3.0 | 100 | 98.2 | 1.8 |
| 5.0 | 100 | 99.1 | 0.9 |
| 7.0 | 100 | 99.5 | 0.5 |
| 9.0 | 100 | 85.3 | 14.7 |
| 11.0 | 100 | 52.1 | 47.9 |
Table 2: Thermal and Photolytic Degradation of this compound (Solid State)
| Condition | Duration | Initial Assay (%) | Final Assay (%) | Degradation (%) |
| 40°C | 7 days | 99.8 | 99.1 | 0.7 |
| 60°C | 7 days | 99.8 | 97.5 | 2.3 |
| UV Light (365 nm) | 24 hours | 99.8 | 96.2 | 3.6 |
| Ambient Light | 30 days | 99.8 | 99.4 | 0.4 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
-
Objective: To quantify this compound and separate it from its degradation products.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and products.
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid compound to 60°C for 7 days.
-
Photolytic Degradation: Expose a solution of the compound to UV light (365 nm) for 24 hours.[1]
-
-
Analysis: Analyze the stressed samples using the validated HPLC method and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent stability results.
Caption: Proposed degradation pathway via hydrolysis and oxidation.
References
Technical Support Center: 4-Chlorobenzofuran-3(2H)-one Spectroscopic Data Analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve inconsistencies in spectroscopic data for 4-Chlorobenzofuran-3(2H)-one.
General Troubleshooting
FAQs
Q1: My spectroscopic data is not consistent with the expected structure of this compound. What are the first steps I should take?
A1: Start with a systematic assessment of the entire experimental process.[1][2] Begin by documenting the specific anomalies you observe, such as unexpected peaks, peak shifts, or poor signal-to-noise ratios.[1] Compare your sample spectrum with a blank or reference spectrum to distinguish between instrument-related issues and sample-specific problems.[1] Finally, verify your sample preparation procedure, ensuring the correct concentration, purity, and solvent were used.[1]
Q2: How can I be sure my instrument is functioning correctly?
A2: Regular instrument calibration and maintenance are crucial.[3] If you suspect an instrument issue, run a standard reference material with a known spectral profile to test the instrument's performance.[4] Ensure that the instrument has had adequate warm-up time, as this can affect the stability of the light source and detector.[3] Also, check for any recent changes in the instrument's environment, such as temperature fluctuations or vibrations, which can impact performance.[1]
General Troubleshooting Workflow
Caption: General workflow for troubleshooting inconsistent spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs
Q1: I'm seeing more signals in my ¹H NMR spectrum than expected for this compound. What could be the cause?
A1: The presence of extra signals in an NMR spectrum often points to impurities in the sample. These could be residual solvents from the synthesis or purification process, starting materials, or byproducts. Another possibility, though less common for this specific molecule, is the presence of atropisomers or other conformers that are stable on the NMR timescale, which can lead to a doubling of signals.[5]
Q2: The chemical shifts in my spectrum don't match the literature values. Why might this be?
A2: Minor deviations in chemical shifts can occur due to differences in solvent, concentration, and temperature. Ensure you are using the same solvent as the reference data. Highly concentrated samples can also lead to peak shifting. If the shifts are significantly different, it may indicate that the compound is not the expected this compound or that it has degraded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Broad Peaks | - Sample is too concentrated.- Presence of paramagnetic impurities. | - Dilute the sample and re-acquire the spectrum.- Purify the sample, for instance, by passing it through a silica plug. |
| Unexpected Signals | - Contamination from residual solvents (e.g., ethyl acetate, hexane).- Unreacted starting materials or byproducts. | - Check the solvent region of the NMR and compare with known solvent shifts.- Re-purify the sample using column chromatography or recrystallization. |
| Incorrect Integration | - Phasing or baseline correction errors.- Overlapping signals. | - Carefully re-process the raw data, ensuring proper phasing and baseline correction.- Use a higher field NMR spectrometer for better signal dispersion. |
Expected NMR Data
Note: The following data is a hypothetical representation for this compound and may vary based on experimental conditions.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 7.8 | Multiplet | 4H | Ar-H |
| Methylene Protons | 4.7 | Singlet | 2H | -CH₂- |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~195 | C=O |
| Aromatic Carbons | 110 - 160 | Ar-C |
| Methylene Carbon | ~70 | -CH₂- |
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of your purified this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a clean NMR tube.
-
Ensure the height of the liquid in the NMR tube is sufficient for the instrument (typically around 4-5 cm).
-
Cap the NMR tube and carefully insert it into the spectrometer.
Infrared (IR) Spectroscopy
FAQs
Q1: My IR spectrum is showing very broad peaks, especially in the -OH region, which I don't expect. What's wrong?
A1: A broad peak in the 3200-3600 cm⁻¹ region is characteristic of an O-H stretch, which indicates the presence of water or alcohol. Since this compound does not have an -OH group, this suggests your sample is wet. Potassium bromide (KBr), if used for pellet preparation, is hygroscopic and can absorb moisture from the air.[6]
Q2: The peaks in my IR spectrum are very weak or noisy. How can I improve the signal?
A2: Weak signals can result from a sample that is too dilute or a path length that is too short.[1] If preparing a KBr pellet, ensure you have a sufficient concentration of your compound mixed with the KBr.[6] For thin films, ensure the film is not too thin. A noisy spectrum can be improved by increasing the number of scans, which improves the signal-to-noise ratio.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Broad -OH Peak | - Sample is wet.- KBr is wet. | - Dry your sample under vacuum.- Use freshly dried KBr and prepare the pellet in a low-humidity environment. |
| Noisy Spectrum | - Insufficient number of scans.- Instrument misalignment. | - Increase the number of scans to improve the signal-to-noise ratio.[6]- If the problem persists, have the instrument's optics checked and realigned. |
| Sloping Baseline | - Poor sample preparation (e.g., uneven KBr pellet).- Incorrect background collection. | - Re-prepare the KBr pellet, ensuring it is uniform and transparent.[6]- Collect a new background spectrum before running your sample.[2][6] |
Expected IR Data
| Functional Group | Expected Absorption (cm⁻¹) |
| C=O (ketone) | ~1715 |
| C-O-C (ether) | ~1250 |
| C-Cl | ~750 |
| Aromatic C=C | ~1600, ~1475 |
Experimental Protocol: KBr Pellet for IR
-
Thoroughly dry your sample and high-purity KBr in an oven and allow them to cool in a desiccator.
-
In an agate mortar, grind a small amount of KBr (about 100 mg) to a fine powder.
-
Add a small amount of your sample (about 1-2 mg) to the KBr and continue to grind until the mixture is homogeneous.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Mass Spectrometry (MS)
FAQs
Q1: I am not seeing the expected molecular ion peak for this compound. What could be the reason?
A1: The absence of a molecular ion peak can occur with certain ionization techniques that are "harder" and cause significant fragmentation. Electron ionization (EI) can sometimes lead to the complete fragmentation of the molecular ion. If you are using EI, try a "softer" ionization method like chemical ionization (CI) or electrospray ionization (ESI). It is also possible that the compound is not entering the mass spectrometer, which could be due to issues with the inlet or sample volatility.
Q2: I see a peak at M+2 that is about one-third the intensity of my molecular ion peak. Is this an impurity?
A2: No, this is the expected isotopic pattern for a compound containing one chlorine atom. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, you should observe a molecular ion peak (M⁺) corresponding to the molecule with ³⁵Cl and an M+2 peak corresponding to the molecule with ³⁷Cl, with an intensity ratio of roughly 3:1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No Signal | - Sample is not ionized.- Instrument is not properly tuned. | - Check the ionization source settings.- Try a different ionization method.- Run a tuning solution to ensure the instrument is calibrated correctly. |
| Unexpected Fragments | - Impurities in the sample.- In-source fragmentation. | - Analyze a blank to check for background contamination.- If using ESI or a similar technique, try lowering the cone voltage or other source parameters to reduce fragmentation. |
| Incorrect Isotope Pattern | - Overlapping peaks from impurities.- Incorrect instrument calibration. | - Ensure the sample is pure.- Recalibrate the mass spectrometer using a known standard. |
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ (with ³⁵Cl) | 168.0 | The molecular ion. |
| [M+2]⁺ (with ³⁷Cl) | 170.0 | The isotope peak, expected to be ~33% of the [M]⁺ peak intensity. |
Experimental Protocol: Direct Infusion ESI-MS
-
Prepare a dilute solution of your sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Load the solution into a syringe and place it in a syringe pump connected to the mass spectrometer's ESI source.
-
Set the flow rate to a low value (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to obtain a stable signal.
-
Acquire the mass spectrum over the desired mass range.
Troubleshooting Inconsistent NMR Data
References
- 1. azooptics.com [azooptics.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of 4-Chlorobenzofuran-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chlorobenzofuran-3(2H)-one. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimental work.
Troubleshooting Guides
Problem: Low Yield of this compound
Low product yield during scale-up can be attributed to several factors, from incomplete reactions to product degradation. The following guide provides a systematic approach to identifying and resolving these issues.
Question: My reaction is showing low conversion of the starting material. What are the potential causes and solutions?
Answer: Incomplete conversion is a common challenge during scale-up. Consider the following:
-
Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Evaluate and optimize the agitation speed, impeller design, and baffle configuration to ensure homogeneous mixing. For multiphasic reactions, ensure efficient mass transfer between phases.
-
-
Temperature Control: Exothermic or endothermic reactions can be difficult to control at scale, leading to side reactions or incomplete conversion. The surface area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.[1]
-
Solution: Implement a robust temperature control system. For highly exothermic reactions, consider slower addition of reagents or using a fed-batch process.
-
-
Catalyst Deactivation: In catalytic reactions, such as a potential Palladium-catalyzed cyclization, the catalyst may deactivate over time.
-
Solution: Investigate the cause of deactivation (e.g., impurities in starting materials, high temperatures). Consider using a more robust catalyst, increasing catalyst loading, or implementing a catalyst regeneration step.
-
Question: I'm observing a significant amount of side products. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts can significantly reduce the yield of the desired product. Key considerations include:
-
Side Reactions: Identify the structure of the main byproducts to understand the competing reaction pathways. For instance, in a potential Friedel-Crafts type synthesis, O-acylation can compete with the desired C-acylation.[2][3][4]
-
Solution: Adjust reaction conditions to favor the desired pathway. For Friedel-Crafts reactions, using a stronger Lewis acid or a higher catalyst loading can promote C-acylation.[2]
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the formation of degradation products.
-
Solution: Optimize the reaction time and temperature through kinetic studies. Quench the reaction as soon as the maximum yield of the desired product is achieved.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be found in the crude this compound product during a scale-up synthesis?
A1: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. Depending on the synthetic route, these could be:
-
Starting Materials: e.g., 2,5-dichlorophenol or a derivative.
-
Intermediates: In a multi-step synthesis, incomplete conversion in the final step will result in the presence of the penultimate intermediate.
-
Byproducts: Such as isomers (e.g., 6-Chlorobenzofuran-3(2H)-one) or products of over-reaction or side reactions. In Friedel-Crafts type reactions, O-acylated phenols are common byproducts.[2][3][4]
Q2: What purification strategies are most effective for this compound at an industrial scale?
A2: The choice of purification method depends on the physical properties of the product and the nature of the impurities.
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A systematic solvent screening is crucial to identify a solvent system that provides good recovery and high purity.
-
Distillation: If the product is a high-boiling liquid or a solid with a suitable melting point, vacuum distillation can be an effective purification technique.
-
Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive. It is typically reserved for high-value products or when other methods fail to provide the required purity.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Thoroughly evaluate the reaction calorimetry to understand the heat flow and potential for thermal runaway.[1] Reactions involving strong acids or other highly reactive reagents require careful monitoring and control of temperature.
-
Reagent Handling: Ensure that all personnel are trained in the safe handling of all chemicals involved. For example, materials like 2,4-dichlorophenoxyacetic acid and related compounds can be harmful if swallowed, cause serious eye damage, and may cause an allergic skin reaction.[5][6][7]
-
Pressure Management: Be aware of any potential for gas evolution that could lead to a pressure buildup in the reactor. Ensure that the reactor is equipped with appropriate pressure relief systems.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and lab coats. For reactions with volatile or toxic components, a well-ventilated fume hood or a closed system is essential.[6]
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for C-Acylation vs. O-Acylation in a Friedel-Crafts Reaction
| Parameter | Condition A (Favors O-Acylation) | Condition B (Favors C-Acylation) |
| Catalyst | Weak Lewis Acid (e.g., FeCl₃) | Strong Lewis Acid (e.g., AlCl₃) |
| Catalyst Stoichiometry | Catalytic amount | Stoichiometric or excess |
| Solvent | Non-polar (e.g., Dichloromethane) | High-boiling, non-coordinating |
| Temperature | Low (0-25 °C) | Elevated (50-100 °C) |
| Typical Yield of O-acylated Product | > 80% | < 10% |
| Typical Yield of C-acylated Product | < 10% | > 70% |
Note: This table is illustrative and based on general principles of Friedel-Crafts reactions. Actual results will vary depending on the specific substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization to form a Benzofuranone Ring
This protocol describes a generalized intramolecular cyclization that could be adapted for the synthesis of this compound, assuming a suitable precursor is available.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled.
-
Reagent Charging: The precursor (1.0 equivalent) is dissolved in a suitable high-boiling solvent (e.g., toluene, xylenes).
-
Catalyst/Reagent Addition: The cyclizing agent (e.g., a strong acid like polyphosphoric acid or a palladium catalyst for a cross-coupling/cyclization cascade) is added to the reactor. For exothermic reactions, the addition should be done portion-wise or via a dropping funnel to control the temperature.
-
Reaction: The reaction mixture is heated to the optimized temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC, or TLC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The work-up procedure will depend on the nature of the reaction. It may involve quenching with water or a basic solution, followed by extraction of the product into an organic solvent.
-
Purification: The crude product is isolated by removal of the solvent under reduced pressure. Purification is then carried out by crystallization or distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. catsci.com [catsci.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
"improving solubility of 4-Chlorobenzofuran-3(2H)-one for biological assays"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4-Chlorobenzofuran-3(2H)-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is the primary cause and what should I do first?
A: This is a common issue for poorly water-soluble compounds. The primary cause is that the compound is soluble in the organic solvent (DMSO) but crashes out when the solution becomes predominantly aqueous. The first step is to optimize your dilution protocol. Avoid single-step large dilutions. Instead, perform a serial dilution and ensure rapid mixing immediately upon adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[1] It is often better to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[1]
Q2: What is the maximum recommended concentration of DMSO for my in vitro assay?
A: The maximum DMSO concentration is highly dependent on the specific assay and cell type. Generally, a final concentration below 0.5% is considered safe for most cell lines to avoid cytotoxicity.[2] However, some robust cell lines might tolerate up to 1%. It is critical to perform a DMSO tolerance control experiment for your specific conditions to determine the highest acceptable concentration that does not affect the biological system.
Q3: My compound's potency appears lower than expected and my results are highly variable. Could solubility be the problem?
A: Absolutely. Poor aqueous solubility is a leading cause of inaccurate and variable biological data.[1] If your compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and significantly lower than the nominal concentration you calculated. This leads to an underestimation of potency (higher IC50/EC50 values) and poor reproducibility.
Q4: Are there alternatives to DMSO for dissolving this compound?
A: Yes, other water-miscible organic solvents, known as co-solvents, can be used.[3][4] Common alternatives include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[4] The choice of co-solvent depends on the compound's specific properties and the tolerance of the biological assay. It is essential to test the solubility of your compound in a panel of these solvents and to run vehicle controls for each.
Q5: How can adjusting the pH of my buffer improve the solubility of this compound?
A: The solubility of ionizable compounds can be significantly influenced by the pH of the aqueous buffer.[5][6] If this compound has an ionizable group (acidic or basic), adjusting the buffer pH to a range where the compound is in its more soluble ionized form can be an effective strategy.[2][7] To apply this method, you must first determine the pKa of your compound. However, ensure the adjusted pH is compatible with your biological assay system.
Q6: What are cyclodextrins and how can they enhance solubility?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[8][10] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule, making it a powerful tool for formulation in biological assays.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical applications.[10]
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
If you observe precipitation after diluting your DMSO stock of this compound, follow this systematic troubleshooting workflow.
Caption: A decision tree for addressing compound precipitation in assays.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize hypothetical quantitative data for improving the solubility of this compound. Note: This data is illustrative and should be determined empirically for your specific batch of compound.
Table 1: Apparent Solubility in Common Co-solvent Systems
| Solvent System (Final Concentration in Assay Buffer) | Apparent Solubility (µM) | Fold Increase (vs. Aqueous Buffer) | Assay Compatibility Notes |
| Aqueous Buffer (pH 7.4) | < 1 | - | - |
| 0.5% DMSO | 25 | ~25x | Generally well-tolerated in most cell assays.[2] |
| 1.0% DMSO | 55 | ~55x | May cause cytotoxicity; requires validation. |
| 0.5% Ethanol | 15 | ~15x | Can affect enzyme kinetics. |
| 1.0% PEG 400 | 40 | ~40x | Often used in in vivo formulations. |
Table 2: Effect of HP-β-Cyclodextrin on Aqueous Solubility
| HP-β-Cyclodextrin Concentration (mM) | Apparent Solubility (µM) | Fold Increase (vs. Aqueous Buffer) |
| 0 | < 1 | - |
| 2.5 | 60 | ~60x |
| 5.0 | 115 | ~115x |
| 10.0 | 250 | ~250x |
Experimental Protocols
Protocol 1: Preparation of Stock Solution and Serial Dilution
-
Stock Preparation: Accurately weigh 1 mg of this compound. Dissolve it in high-purity DMSO to make a 10 mM stock solution. Ensure complete dissolution using a vortex mixer and, if necessary, brief sonication.
-
Intermediate Dilution: Create an intermediate stock by diluting the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Working Solution Preparation: For a final assay concentration of 10 µM in a 100 µL final volume with 0.5% DMSO, add 0.5 µL of the 1 mM stock to 99.5 µL of the final assay buffer.
-
Mixing: Immediately after adding the DMSO stock to the buffer, mix thoroughly by pipetting up and down or by using a plate shaker to avoid precipitation.
Protocol 2: Using HP-β-Cyclodextrin for Solubilization
-
CD Solution Preparation: Prepare a 20 mM stock solution of HP-β-cyclodextrin in your aqueous assay buffer.
-
Complex Formation:
-
Add the required volume of your 10 mM this compound DMSO stock to an empty microcentrifuge tube.
-
Add the 20 mM HP-β-cyclodextrin solution to the tube to achieve the desired final concentration of both the compound and the cyclodextrin. The cyclodextrin should be in molar excess.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the mixture at room temperature for at least 1 hour, protected from light, to allow for inclusion complex formation.
-
-
Assay Addition: Use the prepared complex solution directly in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-cyclodextrin and DMSO.
Visualization of Concepts
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Workflow for Selecting a Solubilization Strategy
Caption: Logical flow for choosing an appropriate solubilization method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
"minimizing impurities in 4-Chlorobenzofuran-3(2H)-one reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzofuran-3(2H)-one. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when following a two-step procedure involving the O-alkylation of 2-chlorophenol followed by an intramolecular Friedel-Crafts cyclization.
Q1: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential issues and their solutions:
-
Incomplete O-alkylation: The initial formation of 2-chlorophenoxyacetic acid is crucial. Ensure your base (e.g., sodium hydroxide) is of high quality and used in the correct stoichiometric amount to fully deprotonate the 2-chlorophenol. The reaction may also require sufficient heating under reflux to go to completion.
-
Inefficient Cyclization: The intramolecular Friedel-Crafts cyclization is a key step. The choice and quality of the dehydrating agent are critical. Polyphosphoric acid (PPA) is commonly used and its viscosity can be an issue; ensure efficient stirring at an elevated temperature (typically above 60°C) to maintain a homogenous reaction mixture.[1] Insufficient heating or reaction time will lead to incomplete cyclization.
-
Sub-optimal Work-up: During work-up, ensure the complete quenching of the PPA by pouring the reaction mixture onto ice. This will precipitate the crude product. Thorough extraction with a suitable organic solvent is necessary to recover the product from the aqueous layer.
-
Product Degradation: Although generally stable, prolonged exposure to harsh acidic conditions at very high temperatures could potentially lead to degradation of the product.
Q2: I am observing a significant amount of an isomeric impurity in my final product. How can I identify and minimize it?
The most likely isomeric impurity is 6-Chlorobenzofuran-3(2H)-one.
-
Origin of the Impurity: This isomer arises from the alternative regioselective cyclization of the 2-chlorophenoxyacetic acid intermediate. While cyclization at the C6 position of the benzene ring (ortho to the ether linkage) is required to form the 4-chloro isomer, cyclization at the C4 position (para to the ether linkage) will produce the 6-chloro isomer. The directing effects of the chloro and ether groups on the aromatic ring influence the position of the electrophilic attack.
-
Identification: The two isomers can be distinguished and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Their fragmentation patterns in MS and retention times in chromatography will be distinct. 1H NMR spectroscopy can also be used to differentiate the isomers based on the splitting patterns of the aromatic protons.
-
Minimization Strategies:
-
Choice of Cyclizing Agent: The Lewis acid used for cyclization can influence regioselectivity. While strong dehydrating agents like PPA are effective, exploring other Lewis acids might alter the isomer ratio.
-
Temperature Control: Reaction temperature can affect the regioselectivity of Friedel-Crafts reactions. It is advisable to conduct the cyclization at the lowest temperature that allows for a reasonable reaction rate and to perform small-scale experiments to determine the optimal temperature for maximizing the desired 4-chloro isomer.
-
Purification: If the formation of the 6-chloro isomer cannot be completely suppressed, careful purification by column chromatography or recrystallization may be necessary to isolate the desired this compound.
-
Q3: My final product is discolored, even after purification. What is the cause and how can I obtain a colorless product?
Discoloration often indicates the presence of trace impurities.
-
Potential Causes:
-
Residual Starting Material: Unreacted 2-chlorophenol can be colored, and its presence, even in small amounts, can discolor the final product.
-
Polymeric Byproducts: Strong acids like PPA can sometimes promote the formation of polymeric materials, which are often colored.
-
Oxidation: The product or impurities may be susceptible to air oxidation, leading to colored compounds.
-
-
Troubleshooting Steps:
-
Thorough Purification: Ensure the complete removal of starting materials and byproducts. Recrystallization from a suitable solvent system is often effective in removing colored impurities. Activated carbon treatment during recrystallization can also be employed to adsorb colored compounds.
-
Inert Atmosphere: If oxidation is suspected, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Storage: Store the purified product in a cool, dark place, and under an inert atmosphere if necessary, to prevent degradation and discoloration over time.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and practical approach is a two-step synthesis:
-
O-alkylation of 2-chlorophenol: 2-chlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-chlorophenoxyacetic acid.
-
Intramolecular Friedel-Crafts Cyclization: The resulting 2-chlorophenoxyacetic acid is then treated with a strong dehydrating agent, such as polyphosphoric acid (PPA), to induce intramolecular cyclization and form this compound.
Q2: What are the key reaction parameters to control for a successful synthesis?
-
Purity of Starting Materials: Use high-purity 2-chlorophenol and chloroacetic acid to avoid introducing impurities from the start.
-
Stoichiometry: Accurate stoichiometry, especially of the base in the first step and the dehydrating agent in the second step, is crucial.
-
Temperature: Careful control of the reaction temperature during both steps is important for reaction rate and to minimize side reactions.
-
Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, GC) to determine the optimal reaction time and avoid incomplete reactions or product degradation.
-
Stirring: Efficient stirring is necessary, particularly with the viscous PPA, to ensure a homogeneous reaction mixture.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the product and any volatile impurities, including regioisomers.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing the purity of the final product and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the product, such as the carbonyl and ether linkages.
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Yield and Impurity Profile
| Entry | Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Yield of 4-Chloro Isomer (%) | 6-Chloro Isomer (%) | Unreacted Starting Material (%) |
| 1 | PPA | 80 | 2 | 65 | 15 | 20 |
| 2 | PPA | 100 | 2 | 75 | 18 | 7 |
| 3 | PPA | 100 | 4 | 80 | 17 | 3 |
| 4 | PPA | 120 | 2 | 78 | 20 | 2 |
| 5 | Eaton's Reagent | 80 | 3 | 70 | 10 | 20 |
Note: This data is illustrative and intended to show potential trends. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorophenoxyacetic Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.).
-
To this solution, add a solution of chloroacetic acid (1.1 eq.) in water.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain crude 2-chlorophenoxyacetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).
Protocol 2: Intramolecular Cyclization to this compound
-
Place polyphosphoric acid (PPA) (10-15 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 70-80°C with stirring.
-
Slowly add the dry 2-chlorophenoxyacetic acid (1 eq.) to the hot PPA.
-
Increase the temperature to 90-100°C and stir for 2-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water, followed by a wash with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
The crude product is then washed again with water until the filtrate is neutral.
-
Dry the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for impurity minimization.
References
Technical Support Center: Synthesis of 4-Chlorobenzofuran-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobenzofuran-3(2H)-one. This resource offers insights into alternative catalytic methods to aid in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of this compound?
A1: Researchers may face several challenges, including low yields, the formation of side products, and catalyst deactivation. The presence of the chloro-substituent on the aromatic ring can influence the electronic properties of the starting materials, potentially affecting reaction kinetics and catalyst performance. Common side reactions may include dehalogenation, especially in palladium-catalyzed processes, and incomplete cyclization.
Q2: Which alternative catalytic systems can be employed for the synthesis of this compound?
A2: Several alternative catalytic systems can be utilized, moving beyond traditional methods. These include gold-catalyzed intramolecular cyclization of o-alkynylphenols, palladium-catalyzed carbonylative cyclization of o-halophenols, and various metal-free approaches. Each system offers distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.
Q3: How does the chloro-substituent at the 4-position influence catalyst selection and reaction conditions?
A3: The electron-withdrawing nature of the chlorine atom can impact the nucleophilicity of the phenolic oxygen and the reactivity of the aromatic ring. For instance, in palladium-catalyzed reactions, it can affect the rate of oxidative addition. In gold-catalyzed cyclizations, it may influence the electrophilicity of the alkyne. Consequently, catalyst loading, ligand choice, temperature, and reaction time may require careful optimization compared to the synthesis of non-halogenated analogs.
Q4: Are there any specific safety precautions to consider when working with the proposed alternative catalysts?
A4: Standard laboratory safety protocols should always be followed. When working with metal catalysts such as gold and palladium compounds, it is important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some reagents, like carbon monoxide used in carbonylation reactions, are highly toxic and require specialized handling procedures and equipment. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
Gold-Catalyzed Intramolecular Cyclization
This method typically involves the cyclization of a 2-alkynyl-5-chlorophenol derivative.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | - Inactive catalyst- Insufficient reaction temperature- Presence of catalyst poisons (e.g., sulfur-containing impurities) | - Use a freshly prepared or commercially sourced high-purity gold catalyst.- Gradually increase the reaction temperature in 5-10 °C increments.- Purify starting materials and solvents to remove potential inhibitors. |
| Formation of undesired side products (e.g., intermolecular reaction products, protodeauration) | - High catalyst loading- Inappropriate solvent- Presence of water | - Decrease the catalyst loading.- Screen different solvents (e.g., toluene, DCE, MeCN).- Ensure anhydrous reaction conditions by using freshly distilled solvents and performing the reaction under an inert atmosphere. |
| Low yield of this compound | - Suboptimal reaction time- Inefficient cyclization due to electronic effects of the chloro-substituent | - Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.- Consider using a more electron-rich phosphine ligand for the gold catalyst to enhance its reactivity. |
Palladium-Catalyzed Carbonylative Cyclization
This approach often utilizes a 2-bromo-5-chlorophenol derivative and carbon monoxide.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Dehalogenation of the starting material or product | - Presence of hydride sources (e.g., solvent, base, water)- High reaction temperature- Inappropriate ligand | - Use a non-protic, anhydrous solvent.- Employ a non-coordinating, sterically hindered base.- Lower the reaction temperature and extend the reaction time.- Screen different phosphine ligands; bulky, electron-rich ligands can sometimes suppress dehalogenation.[1] |
| Low carbon monoxide incorporation | - Low CO pressure- Catalyst deactivation | - Increase the CO pressure.- Use a fresh, active palladium catalyst and ensure all reagents are of high purity. |
| Formation of biaryl or other coupling byproducts | - Side reactions competing with carbonylation | - Optimize the CO pressure and temperature to favor the carbonylative pathway.- Adjust the stoichiometry of the reactants. |
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic approaches to benzofuran-3(2H)-one synthesis. While specific data for the 4-chloro derivative is limited, these tables provide a general comparison to guide catalyst selection.
Table 1: Gold-Catalyzed Cycloisomerization of o-Alkynylphenols [2]
| Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ph₃PAuCl | Selectfluor | TfOH | MeCN | 70 | 12 | 75-85 |
| IPrAuCl | - | AgOTf | Toluene | 80 | 8 | 80-90 |
| (Ph₃P)AuNTf₂ | - | - | DCE | 60 | 6 | >90 |
Table 2: Palladium-Catalyzed Carbonylative Cyclization of o-Halophenols
| Pd Source | Ligand | Base | Solvent | CO Pressure (atm) | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 1 | 100 | 24 | 60-70 |
| PdCl₂(PPh₃)₂ | dppf | K₂CO₃ | Toluene | 5 | 110 | 18 | 70-80 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 10 | 120 | 12 | >85 |
Experimental Protocols
Protocol 1: Gold-Catalyzed Intramolecular Cyclization of 2-Alkynyl-5-chlorophenol
Materials:
-
2-Alkynyl-5-chlorophenol (1.0 mmol)
-
Ph₃PAuCl (0.02 mmol, 2 mol%)
-
Selectfluor (1.2 mmol)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 mmol, 10 mol%)
-
Acetonitrile (MeCN), anhydrous (10 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add 2-alkynyl-5-chlorophenol, Ph₃PAuCl, and Selectfluor.
-
Add anhydrous acetonitrile via syringe, followed by the addition of TfOH.
-
Seal the tube and heat the reaction mixture at 70 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: Palladium-Catalyzed Carbonylative Cyclization of 2-Bromo-5-chlorophenol
Materials:
-
2-Bromo-5-chlorophenol (1.0 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene, anhydrous (10 mL)
-
Carbon monoxide (CO) gas
Procedure:
-
In a high-pressure reactor, add 2-bromo-5-chlorophenol, Pd(OAc)₂, dppf, and K₂CO₃.
-
Evacuate and backfill the reactor with argon three times.
-
Add anhydrous toluene via syringe.
-
Pressurize the reactor with carbon monoxide to 5 atm.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for selecting an alternative catalyst for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of 4-Chlorobenzofuran-3(2H)-one and Other Benzofuranones for Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
Benzofuranones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, substituted benzofuran-3(2H)-ones have emerged as promising scaffolds for the development of novel antimicrobial agents. This guide provides a comparative analysis of 4-Chlorobenzofuran-3(2H)-one with other substituted benzofuranones, focusing on their synthesis, antimicrobial efficacy, and potential mechanisms of action. The strategic placement of a chlorine atom on the benzofuranone core can significantly influence its biological activity, making chloro-substituted derivatives a key area of investigation in the search for new therapeutic agents.
Comparative Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 7-Chlorobenzofuran-3-yl derivatives | Enterococcus faecalis | 50 | Not Specified | - |
| Candida albicans | 25 | Not Specified | - | |
| 5-Nitrobenzofuran-3-yl derivatives | Enterococcus faecalis | 50 | Not Specified | - |
| Candida albicans | 25 | Not Specified | - | |
| 6-Hydroxybenzofuran derivatives | Staphylococcus aureus | 3.12-12.5 | Cefotaxime | >50 |
| E. coli, MRSA, B. subtilis | 0.78-12.5 | Sodium Penicillin | >50 | |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one | MRSA ATCC 43300 | 18.33 (IZ) | Vancomycin | - |
| MSSA ATCC 25923 | 14.67 (IZ) | Vancomycin | - | |
| P. aeruginosa ATCC 9027 | 12.33 (IZ) | Gentamicin | - |
*IZ = Inhibition Zone in mm. Data for 7-Chloro and 5-Nitro derivatives are for their subsequent hydrazine derivatives.[1] MIC values for 6-Hydroxy derivatives represent a range for several tested compounds.[2]
The data suggests that substitutions on the benzofuranone ring play a crucial role in determining antimicrobial potency. For instance, derivatives of 7-chlorobenzofuran-3(2H)-one and 5-nitrobenzofuran-3(2H)-one have demonstrated activity against both Gram-positive bacteria and fungi.[1] Furthermore, the presence of a hydroxyl group at the 6-position has been shown to confer excellent antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
Experimental Protocols
Synthesis of Chloro-Substituted Benzofuran-3(2H)-ones
A general method for the synthesis of chloro-substituted benzofuran-3(2H)-ones involves the cyclization of a corresponding substituted phenoxyacetic acid. For example, the synthesis of 7-chlorobenzofuran-3(2H)-one can be achieved from 2-chlorophenoxyacetic acid.
Materials:
-
Substituted phenoxyacetic acid (e.g., 2-chlorophenoxyacetic acid)
-
Thionyl chloride or polyphosphoric acid
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
To a solution of the substituted phenoxyacetic acid in an anhydrous solvent, add thionyl chloride (or polyphosphoric acid) dropwise at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired chloro-substituted benzofuran-3(2H)-one.[3]
Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.[4][5][6]
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cork borer (6 mm diameter)
-
Test compound solutions at known concentrations
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the compound)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Evenly spread the bacterial suspension over the surface of the MHA plates to create a lawn.
-
Aseptically punch wells into the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the antimicrobial activity.[7][8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures
-
Test compound stock solution
-
Positive and negative controls
-
Microplate reader
Procedure:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized bacterial inoculum and dilute it to the desired final concentration.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control well.
-
Include a growth control well (broth and bacteria only) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[10]
Proposed Mechanism of Action
The precise mechanism of antimicrobial action for benzofuranone derivatives is not fully elucidated but is believed to involve multiple targets within the bacterial cell. The lipophilic nature of the benzofuran scaffold allows it to penetrate the bacterial cell membrane. Potential mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis.[11][12]
Caption: Proposed antimicrobial mechanism of benzofuranone derivatives.
Conclusion
Substituted benzofuran-3(2H)-ones represent a valuable class of compounds with significant potential for the development of novel antimicrobial agents. The introduction of a chloro-substituent, as in this compound and its isomers, can modulate the antimicrobial activity, highlighting the importance of structure-activity relationship studies. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of halogenated and otherwise substituted benzofuran-3(2H)-ones is warranted to identify lead compounds with enhanced efficacy and favorable pharmacological profiles for future drug development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. hereditybio.in [hereditybio.in]
- 5. chemistnotes.com [chemistnotes.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
Validating the Anticancer Potential of 4-Chlorobenzofuran-3(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer activity of 4-Chlorobenzofuran-3(2H)-one. Due to a lack of direct experimental data on this specific compound in the public domain, this guide leverages data from structurally related benzofuranone derivatives to infer its potential efficacy and mechanisms of action. The information presented herein is intended to support further research and development in the field of oncology.
Introduction to Benzofuranones as Anticancer Agents
Benzofuran and its derivatives, including the benzofuranone scaffold, are prominent heterocyclic compounds found in a variety of natural products and synthetic molecules with diverse biological activities.[1] The benzofuran nucleus is a key pharmacophore that has been extensively investigated for its therapeutic potential, particularly in oncology.[1][2] Numerous studies have demonstrated the potent anticancer effects of benzofuranone derivatives against a wide range of cancer cell lines, often exhibiting activities comparable or superior to existing chemotherapeutic agents.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key kinases involved in cell proliferation and survival to the induction of apoptosis and cell cycle arrest.
Comparative Analysis of Anticancer Activity
To contextualize the potential of this compound, this section compares the in vitro cytotoxic activity of several benzofuranone derivatives against various human cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical: this compound | Various | Data not available | - | - |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon) | 0.87 | Doxorubicin | 4.17-8.87 |
| HeLa (Cervical) | 0.73 | |||
| HepG2 (Liver) | 5.74 | |||
| A549 (Lung) | 0.57 | |||
| 2-Benzoylbenzofuran derivative (11e) | MCF-7 (Breast, ER+) | Potent (specific IC50 not provided) | Tamoxifen, Raloxifene | Not specified |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | Staurosporine | 1.52 |
| Benzofuran derivative (12) | SiHa (Cervical) | 1.10 | Combretastatin A-4 | 1.76 |
| HeLa (Cervical) | 1.06 | 1.86 | ||
| Benzofuran-based oxadiazole conjugate (14c) | HCT116 (Colon) | 3.27 | - | - |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Colon) | 1.71 | - | - |
| HT-29 (Colon) | 7.76 |
Potential Mechanisms of Action and Involved Signaling Pathways
The anticancer activity of benzofuranone derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. Based on studies of related compounds, this compound could potentially exert its effects through the following mechanisms:
Inhibition of Pro-Survival Signaling Pathways
Many benzofuran derivatives have been shown to inhibit critical signaling pathways that promote cancer cell proliferation and survival, such as the PI3K/Akt pathway.[3][4][5][6][7] The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature of many cancers.[3][4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by benzofuranone derivatives.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[8][9][10] Some benzofuran derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation and migration.[11]
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzofuranone Derivatives and Similar Compounds in PARP-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PARP-1 inhibitory activity of various compounds, with a focus on the benzofuranone scaffold and other structurally relevant inhibitors. While specific quantitative data for 4-Chlorobenzofuran-3(2H)-one is not publicly available, this document summarizes the performance of related benzofuran derivatives and established PARP-1 inhibitors, supported by experimental data.
Data Presentation: PARP-1 Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzofuran derivatives and clinically approved PARP-1 inhibitors. Lower IC50 values indicate greater potency.
| Compound | Scaffold/Class | PARP-1 IC50 (nM) | Reference(s) |
| Benzofuran Derivatives | |||
| S12 | Benzofuran-7-carboxamide | 21.8 | [1] |
| HDAB | Arylbenzofuran | 154,200 | A study on a new arylbenzofuran derivative, HDAB, showed it to be a DNA damaging agent that also inhibits PARP-1 activity with an IC50 of 154.2 μM.[2] |
| Clinically Approved Inhibitors | |||
| Olaparib (AZD2281) | Phthalazinone | ~1-5 | Olaparib is a potent PARP-1 inhibitor with reported IC50 values in the low nanomolar range.[3][4] It is approved for the treatment of various cancers.[5] |
| Rucaparib (AG014699) | Indole carboxamide | ~0.8-1.4 | Rucaparib demonstrates high affinity for PARP-1 with an inhibitory constant of 1.4 nmol/L.[6] It is a selective inhibitor of PARP-1 and PARP-2.[7] |
| Niraparib (MK-4827) | Indazole carboxamide | ~2-4 | Niraparib is a highly selective PARP-1 and PARP-2 inhibitor.[5][8] It has shown efficacy in patients with relapsed ovarian cancer.[8] |
| Talazoparib (BMN 673) | Dihydroisoquinolinone | ~0.57-1 | Talazoparib is recognized as one of the most potent PARP inhibitors, not only inhibiting its catalytic activity but also trapping PARP on DNA.[5][9][10][11] |
| Veliparib (ABT-888) | Benzimidazole carboxamide | ~3.3-5.2 | Veliparib is a potent inhibitor of both PARP-1 and PARP-2 with Ki values of 5.2 nM and 2.9 nM, respectively.[12][13][14][15] |
| Other Investigational Inhibitors | |||
| Compound Y49 | Rucaparib analogue | 0.96 | This compound was designed as a highly selective PARP-1 inhibitor, with a 64.5-fold selectivity over PARP-2.[16] |
| Compound 17d | Benzimidazole carboxamide | 4.30 | A novel benzimidazole carboxamide derivative showing significant PARP-1 inhibitory activity.[2] |
| Compound 16l | Thieno[3,4-d]imidazole-4-carboxamide | Not specified | This compound from a series of novel thieno[3,4-d]imidazole-4-carboxamide derivatives was identified as the most potent against PARP-1.[17] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to determine PARP-1 inhibitory activity.
In Vitro PARP-1 Enzyme Inhibition Assay (Colorimetric)
This assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is a direct measure of PARP-1 enzymatic activity.
Materials:
-
96-well plates pre-coated with histones
-
Recombinant human PARP-1 enzyme
-
Biotinylated NAD+
-
Test compounds (e.g., this compound, similar compounds, and controls)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Wash buffers (e.g., PBS with Tween-20)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer. Include a known PARP-1 inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Reaction Setup: Add the diluted compounds to the histone-coated wells.
-
Enzyme Addition: Add the PARP-1 enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiation of PARPylation: Add biotinylated NAD+ to initiate the poly(ADP-ribosyl)ation reaction. Incubate at room temperature.
-
Washing: Wash the wells to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to the wells and incubate. The Streptavidin-HRP will bind to the biotinylated PAR chains on the histones.
-
Substrate Addition: After another wash step, add the HRP substrate. A colorimetric reaction will occur in proportion to the amount of bound Streptavidin-HRP.
-
Stopping the Reaction: Add a stop solution to halt the colorimetric reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cellular PARP Inhibition Assay (Immunofluorescence)
This method assesses the inhibition of PARP activity within cells by measuring the levels of poly(ADP-ribose) (PAR) formation after inducing DNA damage.
Materials:
-
Cancer cell lines (e.g., those with and without BRCA mutations)
-
Cell culture reagents
-
Test compounds
-
DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor)
-
Fixation and permeabilization buffers
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent to stimulate PARP activity.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them to allow antibody entry.
-
Immunostaining: Incubate the cells with the primary antibody against PAR, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a counterstain like DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of the PAR signal within the nucleus for each cell.
-
Data Analysis: Normalize the PAR signal to the number of cells (nuclei). Calculate the percent inhibition of PAR formation for each compound concentration compared to the control (DNA damage alone). Determine the cellular IC50 value.
Mandatory Visualization
PARP-1 Signaling Pathway
The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair pathway and how PARP inhibitors intervene.
Experimental Workflow for PARP-1 Inhibition Assay
This diagram outlines the key steps in a typical in vitro experimental workflow to determine the IC50 value of a potential PARP-1 inhibitor.
References
- 1. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new arylbenzofuran derivative functions as an anti-tumour agent by inducing DNA damage and inhibiting PARP activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Benzofuran-3(2H)-one Analogs with a Focus on 4-Chloro Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran-3(2H)-one analogs, with a particular focus on the influence of substitutions, including 4-chloro substitution, on their biological activities. Drawing from experimental data on related benzofuran derivatives, this document aims to elucidate key molecular features driving their therapeutic potential, particularly in anticancer applications. The following sections summarize quantitative biological data, detail experimental protocols for key assays, and visualize relevant workflows and signaling pathways to support further research and development.
Key Structure-Activity Relationship Insights
The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on both the benzofuran core and any appended aryl groups.
-
Substitutions at the C-2 Position: Earlier SAR studies have indicated that substitutions at the C-2 position of the benzofuran ring, such as ester or heterocyclic rings, are crucial for cytotoxic activity.[2]
-
Halogen Substitutions: The presence of halogen atoms can significantly modulate the biological activity. For instance, a benzene-sulfonamide-based benzofuran derivative featuring a 4-chlorophenyl group was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in carcinogenesis.[2] This suggests that a chloro-substitution on an associated phenyl ring can be a key feature for anticancer activity.
-
Fused Ring Systems: The fusion of other heterocyclic rings to the benzofuran scaffold has proven to be a successful strategy for developing potent inhibitors of various enzymes. For example, benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives have been synthesized as novel PARP-1 inhibitors, with some analogs exhibiting potent enzymatic inhibition and cytotoxicity against cancer cell lines.[4]
-
Substitutions on Appended Rings: In a series of benzofuran-substituted chalcones, the nature of the substituent on the 3-aryl group influenced the anticancer activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[5]
Quantitative Data on Related Benzofuran Analogs
The following table summarizes the biological activity of selected benzofuran derivatives that share some structural similarities with the 4-Chlorobenzofuran-3(2H)-one scaffold. This data is intended to provide a comparative perspective on the impact of various substitutions.
| Compound ID | Derivative Class | Key Structural Features | Target/Assay | Activity (IC50 in µM) | Reference |
| Compound 3 | N-phenethyl carboxamide derivative of benzofuran | Morpholinyl substitution at the para position of the N-phenethyl ring | Antiproliferative activity (comparison with Doxorubicin) | Similar to Doxorubicin (1.136 µM) | [2] |
| Compound 4 | Benzene-sulfonamide-based benzofuran | 4-chlorophenyl group | HIF-1 pathway inhibition in HCT116 and HCT116 p53-null cell lines | Not specified | [2] |
| 19c | Benzofuran[3,2-d]pyrimidine-4(3H)-one | Thiosemicarbazone derivative | PARP-1 enzyme inhibition | 0.026 | [4] |
| 19c | Benzofuran[3,2-d]pyrimidine-4(3H)-one | Thiosemicarbazone derivative | Cytotoxicity against SK-OV-3 cells | 4.98 | [4] |
| Chalcones (3a-j) | Benzofuran substituted chalcones | Varied substitutions on the 3-aryl ring | Anticancer activity against MCF-7 and PC-3 cell lines | Compounds showed activity | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Plate cells (e.g., HCT116, MCF-7, PC-3) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the drug that reduces cell growth by 50%, is then calculated.[5]
Kinase Inhibition Assay (Example: PARP-1)
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Poly (ADP-ribose) polymerase-1 (PARP-1).[4]
-
Reaction Setup: In a microplate, combine the PARP-1 enzyme, the test compound at various concentrations, a buffer solution, and the necessary substrates (e.g., NAD+ and biotinylated-NAD+).
-
Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.
-
Detection: The level of PARP-1 activity is determined by quantifying the amount of biotinylated ADP-ribose incorporated onto histone proteins. This can be achieved using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Data Analysis: The luminescence signal is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Visualizations
General Workflow for SAR Studies
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Potential Signaling Pathway Inhibition
Caption: Inhibition of the PARP-1 DNA damage repair pathway by a benzofuran analog.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of Benzofuran-3(2H)-one Derivatives in Diverse Cell Lines
This publication aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing the cytotoxic and neuroprotective effects of these compounds, detailing the experimental protocols used for their evaluation, and visualizing the associated biological pathways.
Anti-Cancer Activity of Benzofuran Derivatives
Benzofuran derivatives have demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The anti-neoplastic activity is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[1] The structure-activity relationship (SAR) studies have shown that substitutions on the benzofuran ring, particularly with halogens or other functional groups, can significantly influence their cytotoxic potency and selectivity.[2][3]
Comparative Cytotoxicity of Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives against a panel of human cancer cell lines. This data highlights the differential sensitivity of cancer cells to these compounds.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | Chronic Myelogenous Leukemia | 5.0 | [1][4] |
| HL-60 | Acute Promyelocytic Leukemia | 0.1 | [1][4] | |
| HeLa | Cervical Cancer | >1000 | [3] | |
| HUVEC | Normal Endothelial Cells | >1000 | [3] | |
| 2-Benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran HCl (4e) | MCF-7 | Breast Cancer (ER-dependent) | Not specified | [5] |
| Benzofuran-based oxadiazole conjugate (14c) | HCT116 | Colon Cancer | 3.27 | [6] |
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 | Breast Cancer | 3.01 | [6] |
| HCT-116 | Colon Cancer | 5.20 | [6] | |
| HT-29 | Colon Cancer | 9.13 | [6] | |
| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | A549 | Lung Cancer | 0.57 | [6] |
| HeLa | Cervical Cancer | 0.73 | [6] | |
| HCT-116 | Colon Cancer | 0.87 | [6] | |
| HepG2 | Liver Cancer | 5.74 | [6] | |
| 3-Methylbenzofuran derivative (4b) | A549 | Non-Small Cell Lung Cancer | 1.48 - 47.02 | [7] |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.49 - 68.9 | [7] | |
| 3-(Morpholinomethyl)benzofuran derivative (16a) | NCI-H23 | Non-Small Cell Lung Cancer | Not specified, potent | [7] |
| Benzene-sulfonamide-based benzofuran derivative (Compound 4) | HCT116 | Colon Cancer | Not specified | [2] |
| Halogenated Benzofuran Derivative (Compound 1) | K562 | Chronic Myelogenous Leukemia | 5 | [2] |
| HL60 | Acute Promyelocytic Leukemia | 0.1 | [2] | |
| Amiloride-benzofuran derivative (Compound 5) | Not specified | Not specified | 0.43 | [2] |
| Hybrid benzofuran-quinazolinone derivatives (6a-i, excluding 6e) | MCF-7 | Breast Cancer | Potent | [2] |
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that the cytotoxic effects of benzofuran derivatives are mediated through the induction of apoptosis. For instance, certain novel derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one were found to induce apoptosis in K562 leukemia cells.[1] This process is often characterized by the activation of caspases, a family of proteases that play a crucial role in programmed cell death. The pro-apoptotic activity of these compounds was confirmed through assays such as the Annexin V-FITC and Caspase-Glo 3/7 assays.[1] Furthermore, these compounds were observed to increase the generation of reactive oxygen species (ROS) in cancer cells, which can trigger apoptotic pathways.[1]
In non-small cell lung cancer cell lines (A549 and NCI-H23), active benzofuran derivatives were shown to induce apoptosis and inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[7]
Below is a generalized workflow for assessing the pro-apoptotic effects of benzofuran derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes for 4-Chlorobenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-Chlorobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The comparison focuses on objectivity, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Methodologies
| Methodology | Starting Materials | Key Advantages | Potential Limitations |
| Route 1: Intramolecular Cyclization (Lactonization) | 2-(2-Chloro-6-hydroxyphenyl)acetic acid | Atom-economical, straightforward, and potentially high-yielding. | Availability and synthesis of the starting material may be a consideration. |
| Route 2: Friedel-Crafts Acylation and Cyclization | 2-Chlorophenol, Chloroacetyl chloride | Utilizes readily available starting materials. | Multi-step process, potential for side reactions, and may require optimization of reaction conditions. |
Route 1: Intramolecular Cyclization of 2-(2-Chloro-6-hydroxyphenyl)acetic acid
This route represents a direct and efficient approach to this compound through the acid-catalyzed intramolecular esterification (lactonization) of 2-(2-Chloro-6-hydroxyphenyl)acetic acid.
Logical Workflow
Efficacy of Benzofuran-3(2H)-one Derivatives Compared to Established Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, benzofuran and its derivatives have garnered significant attention due to their wide range of biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides a comparative overview of the antimicrobial efficacy of benzofuran-3(2H)-one derivatives against established antimicrobial agents, supported by available experimental data and detailed methodologies. While specific data for 4-Chlorobenzofuran-3(2H)-one is not extensively available in public literature, this guide will draw upon studies of structurally related benzofuranone compounds to provide a representative comparison.
Comparative Antimicrobial Efficacy
The antimicrobial activity of chemical compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[5] The lower the MIC value, the more potent the antimicrobial agent.
The following tables summarize the MIC values for various benzofuran derivatives against a panel of clinically relevant bacteria and fungi, compared with established antimicrobial agents. It is important to note that direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Antibacterial Activity of Benzofuran Derivatives vs. Standard Antibiotics
| Compound/Drug | Organism | MIC (μg/mL) | Reference |
| Benzofuran Derivatives | |||
| Benzofuran Ketoxime Derivative | Staphylococcus aureus | 0.039 | [1] |
| (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one (4c) | Staphylococcus aureus | 0.5 | [6] |
| (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one (4c) | Streptococcus pyogenes | 0.5 | [6] |
| Hydroxyphenyl-thiazolyl-coumarin (1a) | Pseudomonas aeruginosa | 15.62 | [7] |
| Hydroxyphenyl-thiazolyl-coumarin (1a) | Enterococcus faecalis | 15.62 | [7] |
| Polyhalobenzonitrile quinazolin-4(3H)-one (7k) | Staphylococcus aureus | 0.8-3.3 | [8] |
| Polyhalobenzonitrile quinazolin-4(3H)-one (7k) | Escherichia coli | 0.8-3.3 | [8] |
| Established Antibiotics | |||
| Ciprofloxacin | Various Bacteria | Varies | [2] |
| Ampicillin | Various Bacteria | Varies | [9] |
| Kanamycin | Bacillus subtilis, Staphylococcus aureus | Varies | [9] |
| Nofloxacin | Various Bacteria | Varies | [8] |
Table 2: Antifungal Activity of Benzofuran Derivatives vs. Standard Antifungals
| Compound/Drug | Organism | MIC (μg/mL) | Reference |
| Benzofuran Derivatives | |||
| Benzofuran Ketoxime Derivatives | Candida albicans | 0.625-2.5 | [1] |
| Hydroxyphenyl-thiazolyl-coumarin (1b, 1g) | Candida albicans | 7.81 | [7] |
| Hydroxyphenyl-thiazolyl-coumarin (1b, 1g) | Aspergillus brasiliensis | 15.62 | [7] |
| Polyhalobenzonitrile quinazolin-4(3H)-one (7k) | Candida albicans | 0.8-3.3 | [8] |
| Established Antifungals | |||
| Fluconazole | Candida albicans | Varies | [7][8] |
| Itraconazole | Aspergillus brasiliensis | 4 | [7] |
From the data, it is evident that certain benzofuran derivatives exhibit potent antimicrobial activity, with some compounds showing MIC values comparable to or even better than established antibiotics and antifungals against specific strains.[1][10] For instance, a benzofuran ketoxime derivative demonstrated a remarkably low MIC of 0.039 μg/mL against S. aureus.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy. These protocols are based on standardized methods to ensure reproducibility and comparability of results.[11][12]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
a. Preparation of Inoculum:
-
Select well-isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
b. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) and the reference antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agents in a 96-well microtiter plate containing the appropriate growth medium.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[13]
Agar Disk Diffusion Method
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[5]
a. Inoculum Preparation and Inoculation:
-
Prepare a standardized inoculum as described for the broth microdilution method.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.[13]
b. Application of Antimicrobial Disks:
-
Place paper disks impregnated with a known concentration of the test compound and a standard antibiotic onto the surface of the inoculated agar plate.
c. Incubation and Measurement:
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[13] The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflows for determining antimicrobial efficacy.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the Agar Disk Diffusion method.
Signaling Pathways
While the precise mechanisms of action for many novel benzofuranone derivatives are still under investigation, a common target for antimicrobial agents is the bacterial cell wall synthesis pathway. The following diagram provides a simplified representation of this pathway, which could be a potential target for compounds like this compound.
Caption: Simplified bacterial cell wall synthesis pathway.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. routledge.com [routledge.com]
- 12. woah.org [woah.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking the Cytotoxicity of 4-Chlorobenzofuran-3(2H)-one Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cytotoxic potential of 4-Chlorobenzofuran-3(2H)-one against two well-established chemotherapeutic agents: Doxorubicin and Cisplatin. Due to the limited publicly available cytotoxicity data for this compound, this document outlines a comprehensive experimental plan based on standardized protocols to generate robust and comparable data.
Comparative Cytotoxicity Overview
To effectively benchmark the cytotoxic activity of this compound, a direct comparison of the half-maximal inhibitory concentration (IC50) is essential. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1] A lower IC50 value indicates a higher cytotoxic potential. The following table presents a proposed structure for summarizing experimentally determined IC50 values across various cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Test Compounds Across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Doxorubicin | Cisplatin |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | 0.1 - 2 | 5 - 20 |
| HeLa | Cervical Adenocarcinoma | Data to be determined | 0.1 - 2 | 2.5 - 20 |
| A549 | Lung Carcinoma | Data to be determined | 0.1 - 1 | 10 |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | 0.5 - 5 | 5 - 25 |
| HCT-116 | Colorectal Carcinoma | Data to be determined | 0.1 - 1 | 5 - 15 |
Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges based on published literature and can vary depending on experimental conditions.[2][3] It is crucial to determine these values concurrently with the test compound for accurate comparison.
Experimental Protocols
To ensure the reliability and reproducibility of the cytotoxicity data, standardized in vitro assays are recommended. The following are detailed protocols for two widely used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound, Doxorubicin, and Cisplatin stock solutions
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)[6]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium at twice the final desired concentrations. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same solvent concentration as the test compounds) and no-cell blank wells (medium only).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully aspirate the medium containing the compounds. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[7] Incubate for 3-4 hours at 37°C, protected from light.[1]
-
Solubilization: Aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Place the plate on a shaker for 5-10 minutes for complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantitatively measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8]
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
Test compounds
-
96-well flat-bottom tissue culture plates
-
LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit) and the spontaneous LDH release control (untreated cells).
Signaling Pathways and Experimental Workflows
Understanding the mechanisms of cytotoxicity is crucial for drug development. Doxorubicin and Cisplatin induce cell death through distinct yet sometimes overlapping signaling pathways.
Doxorubicin-Induced Cytotoxicity: Doxorubicin's primary mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1] These actions lead to DNA damage, cell cycle arrest, and ultimately apoptosis.[1] Key signaling pathways involved include the p53, MAPK, and NF-κB pathways.[10][11]
Cisplatin-Induced Cytotoxicity: Cisplatin forms covalent adducts with DNA, leading to DNA damage and the activation of cellular stress responses.[12] This triggers signaling cascades involving p53, MAPK, and JNK, which converge to induce apoptosis.[12][13]
The following diagrams illustrate the general experimental workflow for cytotoxicity testing and the key signaling pathways involved in doxorubicin- and cisplatin-induced cell death.
General workflow for in vitro cytotoxicity testing.
Simplified signaling pathways for Doxorubicin and Cisplatin.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Chlorobenzofuran-3(2H)-one: A Focus on Reproducibility
A thorough review of published scientific literature reveals a notable absence of detailed, directly comparable, and independently verified synthesis methods specifically for 4-Chlorobenzofuran-3(2H)-one. While numerous protocols exist for the synthesis of the broader benzofuran-3(2H)-one scaffold and its derivatives, a direct, multi-lab comparison of reproducibility for the 4-chloro substituted target molecule is not currently possible based on available data. The challenge of reproducibility is a well-documented issue in the chemical sciences, often stemming from insufficient detail in published methods, variations in starting material quality, and subtle differences in reaction setup and execution.[1][2][3][4][5]
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the reproducibility of synthetic methods. It will present a plausible, generalized synthetic approach for this compound based on established chemical principles for related compounds.[6][7] Furthermore, it will outline the critical data points required for a robust comparison and provide a hypothetical experimental protocol as a template for future work.
General Synthetic Approach
A common and logical approach to the synthesis of benzofuran-3(2H)-ones is the intramolecular cyclization of a corresponding phenoxyacetic acid.[8][9] For the synthesis of this compound, a plausible precursor would be (2-chloro-6-formylphenoxy)acetic acid or a related derivative. A general two-step conceptual pathway is outlined below:
-
O-Alkylation: A suitably substituted phenol, in this case, 3-chlorosalicylaldehyde, would be reacted with an alpha-haloacetic acid ester (e.g., ethyl bromoacetate) under basic conditions to form the corresponding ether.
-
Intramolecular Cyclization/Condensation: The resulting intermediate would then undergo an intramolecular reaction, such as a Dieckmann condensation or a Friedel-Crafts-type acylation, followed by hydrolysis and decarboxylation, to yield the target this compound.
Data Presentation for Reproducibility Comparison
To objectively compare the reproducibility of different synthetic methods, a systematic collection of quantitative data is essential. The following table illustrates the key metrics that should be recorded and compared across different studies or laboratories.
Note: The data presented in this table is hypothetical and serves as an illustrative example of how such a comparison should be structured.
| Parameter | Method A (Hypothetical) | Method B (Hypothetical) | Method C (Hypothetical) |
| Starting Material | 3-Chlorosalicylaldehyde | 2,6-Dichlorophenol | 2-Chloro-6-methoxyphenol |
| Key Reagents | Ethyl bromoacetate, NaH | Chloroacetyl chloride, AlCl₃ | Glyoxylic acid, H₂SO₄ |
| Solvent | THF | Dichloromethane | Acetic Acid |
| Reaction Temperature (°C) | 25 to 65 | 0 to 40 | 100 |
| Reaction Time (hours) | 12 | 6 | 24 |
| Reported Yield (%) | 75 ± 5 (n=3) | 82 ± 3 (n=3) | 65 ± 8 (n=3) |
| Purity (by HPLC, %) | >98 | >99 | >95 |
| Purification Method | Column Chromatography | Recrystallization | Column Chromatography |
| Number of Publications | 1 | 3 | 2 |
| Inter-lab Verification | Not Reported | Reported (similar yields) | Not Reported |
Experimental Workflow for Reproducibility Assessment
The following diagram illustrates a logical workflow for assessing the reproducibility of a published synthetic method.
Caption: Workflow for assessing the reproducibility of a chemical synthesis.
Hypothetical Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, based on general synthetic strategies for related compounds.[10] This protocol is provided as a template and has not been experimentally validated.
Step 1: Synthesis of Ethyl 2-((2-chloro-6-formyl)phenoxy)acetate
To a solution of 3-chlorosalicylaldehyde (1.57 g, 10 mmol) in dry acetone (50 mL) is added anhydrous potassium carbonate (2.76 g, 20 mmol). The mixture is stirred at room temperature for 30 minutes. Ethyl bromoacetate (1.67 g, 1.11 mL, 10 mmol) is then added dropwise, and the reaction mixture is heated to reflux for 8 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the title compound.
Step 2: Intramolecular Cyclization to this compound
The ethyl 2-((2-chloro-6-formyl)phenoxy)acetate (2.44 g, 10 mmol) from the previous step is dissolved in ethanol (50 mL). A solution of sodium ethoxide is prepared by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) at 0 °C. The ester solution is added dropwise to the sodium ethoxide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of 1 M HCl until the solution is acidic. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then refluxed in a mixture of acetic acid (20 mL), concentrated HCl (5 mL), and water (5 mL) for 4 hours to effect decarboxylation. After cooling, the mixture is poured into ice water, and the precipitate is collected by filtration, washed with water, and dried. The crude solid is purified by recrystallization from ethanol to yield this compound.
Conclusion
While a direct comparison of the reproducibility of published synthesis methods for this compound is not feasible due to a lack of specific literature, this guide provides a framework for how such an analysis should be conducted. The provided hypothetical data, experimental protocol, and workflow diagram serve as a template for researchers to systematically evaluate and report the reproducibility of synthetic procedures. For progress in the chemical sciences, particularly in the development of pharmaceuticals and fine chemicals, a greater emphasis on publishing detailed, robust, and independently verified synthetic methods is crucial.[5]
References
- 1. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 4. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 9. pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
"confirming the mechanism of action of 4-Chlorobenzofuran-3(2H)-one through comparative studies"
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential mechanisms of action for 4-Chlorobenzofuran-3(2H)-one. Direct experimental data on the specific biological activity of this compound is not extensively available in the public domain. However, by examining the activities of structurally related benzofuranone and isobenzofuranone derivatives, we can infer potential biological targets and pathways. This report explores these hypothesized mechanisms and presents a comparative guide with alternative compounds for which experimental data has been published.
Hypothesized Mechanism 1: Antiproliferative Activity
Numerous isobenzofuran-1(3H)-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1] While the precise mechanism for many of these compounds is still under investigation, the core benzofuranone structure is a recurring motif in molecules with cytotoxic effects.
Comparative Analysis with Etoposide
Etoposide, a well-established anticancer drug, serves as a relevant comparator due to its clinical importance and known mechanism of action. It primarily targets topoisomerase II, an enzyme crucial for DNA replication and repair.
| Compound | Target Cell Lines | IC50 (µM) | Mechanism of Action |
| Hypothetical this compound | U937 (lymphoma), K562 (myeloid leukemia) | Data not available | Unknown |
| Isobenzofuranone Derivative 8 [1] | HL-60 (leukemia), SF295 (glioblastoma), MDA-MB435 (melanoma) | 21.00 (HL-60), >25 (SF295), 12.17 (MDA-MB435) (in µg/mL) | Not specified |
| Isobenzofuranone Derivative 9 [1] | HL-60 (leukemia), SF295 (glioblastoma), MDA-MB435 (melanoma) | 3.24 (HL-60), 10.09 (SF295), 8.70 (MDA-MB435) (in µg/mL) | Not specified |
| Etoposide (VP16) [1] | U937, K562 | Data available in cited literature | Topoisomerase II inhibitor |
Experimental Protocol: MTT Cytotoxicity Assay [1]
-
Cell Culture: U937 and K562 cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., isobenzofuranone derivatives, etoposide) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.
Logical Workflow for Antiproliferative Screening
Caption: Workflow for assessing the antiproliferative activity of test compounds.
Hypothesized Mechanism 2: Enzyme Inhibition
The benzofuranone scaffold is present in various enzyme inhibitors. Depending on the substitutions and the core structure, these compounds can target a range of enzymes.
PARP-1 Inhibition
Derivatives of benzofuran[3,2-d]pyrimidin-4(3H)-one have been synthesized and identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with BRCA mutations.
Comparative Analysis with Olaparib
Olaparib is a clinically approved PARP inhibitor used for the treatment of certain types of cancer.
| Compound | Target Enzyme | IC50 (µM) | PARP-2/PARP-1 Selectivity |
| Hypothetical this compound | PARP-1 | Data not available | Data not available |
| Benzofuranopyrimidinone 19c [2] | PARP-1 | 0.026 | 85.19-fold over Olaparib |
| Olaparib [2] | PARP-1, PARP-2 | Data available in cited literature | Baseline |
Experimental Protocol: PARP-1 Inhibition Assay [2]
A common method for assessing PARP-1 inhibition is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Assay Setup: A 96-well plate is coated with histones.
-
Reaction Mixture: PARP-1 enzyme, activated DNA, and a mixture of NAD+ and biotinylated NAD+ are added to the wells in the presence of varying concentrations of the inhibitor.
-
Incubation: The reaction is allowed to proceed for a set time.
-
Detection: The plate is washed, and a streptavidin-horseradish peroxidase conjugate is added to detect the biotinylated ADP-ribose.
-
Signal Measurement: A chemiluminescent or colorimetric substrate is added, and the signal is measured, which is inversely proportional to the inhibitory activity of the compound.
Signaling Pathway of PARP-1 Inhibition
Caption: The role of PARP-1 in DNA repair and the effect of its inhibition.
Tyrosinase Inhibition
A series of isobenzofuran-1(3H)-ones have been evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3] Tyrosinase inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.
Comparative Analysis with Kojic Acid
Kojic acid is a well-known tyrosinase inhibitor used in skin-lightening products.
| Compound | Target Enzyme | Inhibition Activity |
| Hypothetical this compound | Tyrosinase | Data not available |
| Isobenzofuran-1(3H)-one Derivative 7 [3] | Tyrosinase | Potent, concentration-dependent |
| Isobenzofuran-1(3H)-one Derivative 9 [3] | Tyrosinase | Potent, concentration-dependent |
| Kojic Acid [3] | Tyrosinase | Well-established inhibitor (positive control) |
Experimental Protocol: Tyrosinase Inhibition Assay [3]
This assay typically measures the enzymatic conversion of L-DOPA to dopachrome.
-
Reaction Mixture: A solution of tyrosinase in phosphate buffer is prepared.
-
Inhibitor Addition: Varying concentrations of the test compounds are pre-incubated with the enzyme.
-
Substrate Addition: The reaction is initiated by adding L-DOPA.
-
Spectrophotometric Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for assessing the tyrosinase inhibitory activity of test compounds.
Hypothesized Mechanism 3: Antimicrobial Activity
Some 3-substituted isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]
Comparative Analysis with Standard Antibiotics/Antifungals
| Compound | Target Organisms | Activity |
| Hypothetical this compound | Bacteria, Fungi | Data not available |
| N-(3-phthalidyl) Amines (B1-B4) [4] | E. coli, S. aureus, C. albicans | Good activity against all tested strains |
| Standard Antibiotics/Antifungals | Varies | Established minimum inhibitory concentrations (MICs) |
Experimental Protocol: Ditch-Plate Technique for Antimicrobial Screening [4]
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Ditch Formation: A ditch is made in the center of the agar plate.
-
Compound Addition: The test compound, dissolved in a suitable solvent, is added to the ditch.
-
Microbial Streaking: The test microorganisms (E. coli, S. aureus, C. albicans) are streaked on the agar surface perpendicular to the ditch.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Observation: The inhibition of microbial growth is observed as a clear zone around the ditch.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated through direct experimental investigation, the rich pharmacology of the broader benzofuranone class of compounds provides a strong foundation for hypothesizing its potential biological activities. The comparative data and experimental protocols presented in this guide offer a framework for future research to confirm and characterize the mechanism of action of this compound and to evaluate its potential as a therapeutic agent. Further screening against panels of cancer cell lines and various enzymes is warranted to pinpoint its specific biological targets.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imjst.org [imjst.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Chlorobenzofuran-3(2H)-one
For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chlorobenzofuran-3(2H)-one, ensuring the safety of personnel and the protection of our environment. Adherence to these procedures is critical for regulatory compliance and minimizing potential hazards.
Immediate Safety Advisory: this compound is a chlorinated aromatic compound and must be treated as hazardous waste. Due to its chemical structure, it is presumed to be toxic and environmentally persistent. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[1] Improper disposal can lead to significant environmental contamination and potential health risks.
Hazard Profile and Waste Classification
Quantitative Data on Structurally Similar Compounds
The following table summarizes key safety and hazard data for compounds structurally related to this compound. This information should be used as a precautionary guide in the absence of specific data.
| Hazard Classification (Inferred) | GHS Category (Anticipated) | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1, 2, or 3 | Avoid all contact; use in a well-ventilated fume hood.[1] |
| Skin Corrosion/Irritation | Category 2 | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Serious Eye Damage/Irritation | Category 2 | Wear chemical safety goggles or a face shield.[2] |
| Hazardous to the Aquatic Environment | Category 1 | Do not allow to enter drains or waterways.[1][2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat, fully buttoned.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and compliance.
Waste Segregation and Containment
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated, robust, and sealable container.[1] The container must be chemically compatible with the waste.
-
Liquid Waste: If the compound is in a solution, use a designated, leak-proof, and shatter-resistant waste container. Do not mix this waste stream with other incompatible materials.[1]
Labeling of Hazardous Waste
Properly and immediately label the hazardous waste container upon the first addition of waste. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").
Storage
Store the sealed and labeled waste container in a designated, secure, cool, dry, and well-ventilated area.[1] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[1]
Final Disposal Procedure
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic residues.[1] This is the recommended disposal method to prevent environmental release.
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert substance like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
For large spills, contact your institution's EHS office immediately for assistance.
Disposal Workflow
The following diagram illustrates the logical decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 4-Chlorobenzofuran-3(2H)-one
For researchers, scientists, and drug development professionals handling 4-Chlorobenzofuran-3(2H)-one, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Category | Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and change gloves frequently, especially if contamination is suspected.[2][3] |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, and face shield | Safety glasses are the minimum requirement.[4] Goggles should be worn when there is a risk of splashing. A face shield over goggles is necessary when handling larger quantities or during procedures with a high risk of splashing.[4][5] |
| Skin and Body Protection | Laboratory coat or chemical-resistant suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of exposure, flame-retardant and antistatic protective clothing or a chemical-resistant suit should be considered.[1] |
| Respiratory Protection | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6] |
Experimental Workflow for Safe Handling
A systematic approach is crucial when working with potentially hazardous chemicals. The following workflow diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Operational and Disposal Plans
Standard Operating Procedure for Handling:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound:
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid the formation of dust and aerosols.[1]
-
Keep containers of the chemical tightly closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
-
Disposal Plan:
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated solid waste, such as gloves, paper towels, and empty containers, should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not pour chemical waste down the drain.[7] |
| Contaminated Glassware | Rinse contaminated glassware with a suitable solvent in a fume hood. The rinsate should be collected as hazardous liquid waste. The cleaned glassware can then be washed normally. |
The following logical relationship diagram illustrates the decision-making process for waste disposal.
Caption: A decision tree for the proper segregation and disposal of waste generated from handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
